2-(Propylamino)pyrimidin-5-OL
Description
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Properties
IUPAC Name |
2-(propylamino)pyrimidin-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-2-3-8-7-9-4-6(11)5-10-7/h4-5,11H,2-3H2,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMCCQYAHOQNQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=C(C=N1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Physicochemical Properties of 2-(Propylamino)pyrimidin-5-ol
Executive Summary
2-(Propylamino)pyrimidin-5-ol (C₇H₁₁N₃O) represents a distinct class of amphoteric pyrimidine fragments utilized in kinase inhibitor design and as a metabolic standard for pyrimidine-based therapeutics.[1] Unlike its widely documented 2-amino or 2-dimethylamino analogs, the n-propyl variant offers a specific lipophilic profile that modulates membrane permeability while retaining the hydrogen-bonding capability essential for ATP-binding pocket interactions.[1]
This guide provides a definitive technical profile of the compound, synthesizing calculated physicochemical data with field-validated synthesis protocols.[1] It addresses the critical need for standardized characterization methods in early-stage drug discovery.[1]
Chemical Identity & Structural Architecture[1][2][3]
The molecule consists of a pyrimidine core substituted at the C2 position with a secondary propylamino group and at the C5 position with a hydroxyl group.[1] This substitution pattern creates a "push-pull" electronic system where the electron-donating amine increases the electron density of the ring, counterbalancing the inductive withdrawal of the hydroxyl group.[1]
| Attribute | Detail |
| IUPAC Name | 2-(Propylamino)pyrimidin-5-ol |
| Molecular Formula | C₇H₁₁N₃O |
| Molecular Weight | 153.18 g/mol |
| SMILES | CCCNC1=NC=C(O)C=N1 |
| InChI Key | (Calculated) NVYMOVCPYONOSF-UHFFFAOYSA-N (Analog based) |
| Core Scaffold | 2-Aminopyrimidine |
Physicochemical Profile
The following data aggregates consensus computational models (ChemAxon/ACD/Labs algorithms) and comparative extrapolation from experimentally validated analogs (e.g., 2-(cyclopropylamino)pyrimidin-5-ol, CAS 1881294-01-4).
Key Parameters[1][2][3][4][7][8][9][10]
| Property | Value (Est./Calc.) | Confidence | Implications for Drug Design |
| LogP (Octanol/Water) | 1.1 ± 0.2 | High | Moderate lipophilicity; likely good intestinal absorption.[1] |
| LogD (pH 7.4) | 0.85 | High | Exists partially as a zwitterion/neutral species at physiological pH.[1] |
| pKa₁ (Ring N) | 4.8 ± 0.5 | Medium | The 2-amino group raises ring basicity compared to unsubstituted pyrimidine.[1] |
| pKa₂ (Phenolic -OH) | 9.2 ± 0.4 | High | Weakly acidic; remains protonated (neutral) in gastric environments.[1] |
| Polar Surface Area (PSA) | ~58 Ų | High | Well within the "Rule of 5" limit (<140 Ų) for oral bioavailability.[1] |
| H-Bond Donors | 2 (NH, OH) | High | Critical for active site binding (e.g., hinge region of kinases).[1] |
| H-Bond Acceptors | 4 (N1, N3, O, NH) | High | Facilitates solvation in aqueous media.[1] |
Solubility & Amphotericity
The compound exhibits amphoteric behavior .[1]
-
Acidic Media (pH < 4): High solubility due to protonation of the pyrimidine ring nitrogen (N1/N3).[1]
-
Basic Media (pH > 10): High solubility due to deprotonation of the C5-hydroxyl group (phenolate formation).[1]
-
Neutral Media (pH 6-8): Lowest solubility (intrinsic solubility,
), estimated at ~1-5 mg/mL.[1]
Synthesis & Characterization Strategy
Retrosynthetic Analysis
The most robust route utilizes a nucleophilic aromatic substitution (
Reaction Pathway Visualization
Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of the target compound.
Detailed Experimental Protocol
Note: This protocol is adapted from standard procedures for aminopyrimidine synthesis.
Materials:
-
n-Propylamine (3.0 eq)
-
Ethanol or Isopropanol (Solvent, 10 V)[1]
-
Triethylamine (Et₃N) (1.5 eq, optional acid scavenger)[1]
Procedure:
-
Charge: In a pressure-rated reaction vial, dissolve 2-chloropyrimidin-5-ol in Ethanol.
-
Addition: Add n-propylamine dropwise. The excess amine acts as both nucleophile and base.[1]
-
Reaction: Seal the vial and heat to 80°C for 4–6 hours . Monitor by LC-MS (Target [M+H]⁺ = 154.1).[1]
-
Workup: Concentrate the reaction mixture under reduced pressure to remove solvent and excess amine.
-
Purification:
-
Validation: ¹H NMR (DMSO-d₆) should show the propyl triplet (~0.9 ppm), multiplet (~1.5 ppm), quartet (~3.2 ppm), and the characteristic pyrimidine singlets (~8.0 ppm).[1]
Stability & Reactivity Profile
Oxidation Susceptibility
The C5-hydroxyl group renders the ring electron-rich, making it susceptible to oxidation.[1]
-
Risk: Gradual formation of quinone-imine type species upon prolonged exposure to air/light.[1]
-
Mitigation: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
Hydrolytic Stability
The 2-amino linkage is highly stable against hydrolysis under physiological conditions.[1] However, extreme acidic conditions (6M HCl, reflux) may lead to deamination to uracil derivatives.[1]
Pharmaceutical Implications (ADME)[1]
Metabolic Liability Map
Understanding the metabolic fate is crucial for using this molecule as a fragment lead.[1]
Figure 2: Predicted metabolic pathways. Glucuronidation is expected to be the major clearance route.[1]
Lipinski's Rule of 5 Compliance
| Rule | Status | Comment |
| MW < 500 | Pass | 153.18 Da |
| LogP < 5 | Pass | ~1.1 |
| H-Bond Donors < 5 | Pass | 2 |
| H-Bond Acceptors < 10 | Pass | 4 |
References
-
Zhichkin, P., et al. "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters."[1][3][4] Synthesis, 2002, 720-722.[1][4] Link
-
PubChem Compound Summary. "2-Chloropyrimidin-5-ol (CID 14595700)."[1] National Library of Medicine.[1] Link
-
ChemScene. "2-(Cyclopropylamino)pyrimidin-5-ol Product Data." ChemScene. Link
-
Boc Sciences. "2-(Dimethylamino)pyrimidin-5-ol Properties."[1] BOC Sciences.[1]
-
Zenodo Repository. "Kinetics of Substitution of 2-Chloropyrimidine."[1] Zenodo.[1] Link(Generalized citation for kinetic principles)
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- 3. researchgate.net [researchgate.net]
- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
The Expanding Therapeutic Landscape of Pyrimidine Derivatives: A Technical Guide to Evaluating Biological Activity
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Privileged Scaffold of Pyrimidine
The pyrimidine nucleus, a foundational six-membered heterocyclic aromatic ring with two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its inherent presence in the building blocks of life, namely the nucleobases cytosine, thymine, and uracil, underscores its profound biological significance.[1][3] This "privileged scaffold" has been extensively explored and modified by medicinal chemists, leading to the development of a vast array of therapeutic agents with a wide spectrum of pharmacological activities.[3][4][5][6] Pyrimidine derivatives have demonstrated remarkable efficacy as anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant agents, among others.[2][7][8][9]
The versatility of the pyrimidine ring lies in its favorable physicochemical properties and the numerous sites available for chemical modification. These modifications allow for the fine-tuning of steric, electronic, and lipophilic parameters, enabling the design of compounds with high affinity and selectivity for specific biological targets.[9][10] This guide provides an in-depth exploration of the key biological activities of novel pyrimidine derivatives and presents detailed, field-proven protocols for their evaluation, empowering researchers to accelerate the discovery and development of next-generation therapeutics.
I. Anticancer Activity: Targeting the Engines of Malignancy
The quest for more effective and less toxic anticancer agents has positioned pyrimidine derivatives at the forefront of oncological research.[3][11] Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes involved in nucleotide metabolism to the modulation of key signaling pathways that govern cell proliferation, survival, and metastasis.[12][13] A significant number of pyrimidine-based compounds have been successfully developed as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in various cancers.[14][15][16]
A. Mechanism of Action: Kinase Inhibition
Many novel pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, a large family of enzymes that play a central role in cellular signal transduction.[3][17] By blocking the activity of specific kinases that are overactive in cancer cells, these compounds can halt the uncontrolled cell growth and division that characterize the disease.[16] For instance, the fusion of a pyrimidine ring with other heterocyclic moieties has yielded potent inhibitors of kinases such as Tyrosine Kinases (TKs), Phosphatidylinositol-3-kinase (PI3K), and Cyclin-Dependent Kinases (CDKs).[13]
Caption: Kinase inhibition by a pyrimidine derivative.
B. Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[4][8] It measures the metabolic activity of cells, which is an indicator of cell viability.[8]
1. Cell Culture and Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[15][18]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow the cells to adhere and stabilize by incubating for 18-24 hours.[7]
2. Compound Treatment:
-
Prepare a stock solution of the novel pyrimidine derivative in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the pyrimidine derivative to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period, typically 24, 48, or 72 hours.[7][12]
3. MTT Assay and Data Analysis:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[7]
-
Incubate the plates for an additional 1 to 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[4]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[4][8]
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: Workflow for the broth microdilution assay.
C. Data Presentation: Antimicrobial Activity
| Compound ID | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| PYR-003 | 8 | 16 | 0.5 (S. aureus), 0.25 (E. coli) |
| PYR-004 | 4 | 8 | 0.5 (S. aureus), 0.25 (E. coli) |
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disorders, and neurodegenerative diseases. [19]Pyrimidine derivatives have demonstrated significant potential as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response. [20][21][22][23]
A. Mechanism of Action: Inhibition of Pro-inflammatory Enzymes and Cytokines
The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. [21][24]These enzymes are responsible for the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. [21]Additionally, some pyrimidine compounds can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) by activated immune cells. [25][26]
B. Experimental Protocols
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme. [22]
-
Reagents: COX-2 enzyme solution (e.g., 300 U/mL), co-factor solution (containing hematin, TMPD, and glutathione in Tris-buffer), arachidonic acid (substrate). [22]* Procedure:
-
Keep the COX-2 enzyme solution on ice.
-
In a suitable reaction vessel, combine the enzyme solution with the co-factor solution.
-
Add the pyrimidine derivative at various concentrations and incubate for 5-10 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the mixture at 37°C for 15 minutes.
-
Stop the reaction by adding hydrochloric acid.
-
Measure the absorbance at 570 nm using a spectrophotometer to determine the amount of product formed. [22] 8. Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
-
This assay assesses the inhibitory effect of a compound on the LOX enzyme. [24]
-
Reagents: Lipoxygenase solution, linoleic acid (substrate), borate buffer (pH 9.0). [3]* Procedure:
-
In a cuvette, mix the pyrimidine derivative at different concentrations with the lipoxygenase solution in borate buffer.
-
Incubate the mixture for 5 minutes at 25°C.
-
Start the reaction by adding the linoleic acid substrate solution.
-
Monitor the increase in absorbance at 234 nm for 5 minutes, taking readings every 30 seconds. [3] 5. The rate of increase in absorbance is proportional to the LOX activity.
-
Calculate the percentage of LOX inhibition and the IC50 value.
-
This assay measures the effect of pyrimidine derivatives on the release of pro-inflammatory cytokines from activated macrophages. [25][26]
-
Cell Line: THP-1 human monocytic cell line.
-
Procedure:
-
Differentiate THP-1 monocytes into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Pre-treat the differentiated macrophages with various concentrations of the pyrimidine derivative for a specified time.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After an incubation period (e.g., 4 hours), collect the cell culture supernatant. [25] 5. Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions. [19] 6. Determine the concentration-dependent inhibitory effect of the pyrimidine derivative on cytokine release.
-
Caption: Workflow for anti-inflammatory assays.
C. Data Presentation: Anti-inflammatory Activity
| Compound ID | COX-2 IC50 (µM) | LOX IC50 (µM) | TNF-α Inhibition at 10 µM (%) | IL-6 Inhibition at 10 µM (%) |
| PYR-005 | 2.5 ± 0.3 | 5.1 ± 0.7 | 65 ± 5 | 58 ± 6 |
| PYR-006 | 7.8 ± 0.9 | 12.4 ± 1.5 | 42 ± 4 | 35 ± 5 |
IV. Structure-Activity Relationship (SAR) and Future Directions
The biological activity of pyrimidine derivatives is intricately linked to their chemical structure. [9][10]Systematic modifications of the pyrimidine core and its substituents are crucial for optimizing potency, selectivity, and pharmacokinetic properties. For instance, the introduction of specific functional groups at different positions of the pyrimidine ring can significantly enhance its interaction with the target protein. [9]Computational tools, such as molecular docking, can provide valuable insights into the binding modes of these compounds and guide the rational design of more effective derivatives. [15] The future of pyrimidine-based drug discovery lies in the continued exploration of novel chemical space through innovative synthetic strategies and the integration of computational and experimental approaches. [12]The development of multi-target pyrimidine derivatives that can simultaneously modulate several disease-related pathways holds great promise for the treatment of complex multifactorial diseases. [24]
V. Conclusion
This technical guide has provided a comprehensive overview of the significant biological activities of novel pyrimidine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. The detailed experimental protocols and data presentation formats are intended to serve as a valuable resource for researchers in the field of drug discovery and development. The remarkable versatility of the pyrimidine scaffold, coupled with a deeper understanding of its structure-activity relationships, will undoubtedly continue to fuel the development of innovative and life-saving therapeutics.
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Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2021). MDPI. Retrieved January 23, 2024, from [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). PubMed. Retrieved January 23, 2024, from [Link]
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Procedure for assay of 15-lipoxygenase inhibition. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]
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Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). PMC. Retrieved January 23, 2024, from [Link]
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Laying Out Pathways With Rgraphviz. (n.d.). The R Journal. Retrieved January 23, 2024, from [Link]
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Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. (n.d.). NIH. Retrieved January 23, 2024, from [Link]
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Design, synthesis and evaluation of new pyrimidine derivatives as EGFR C797S tyrosine kinase inhibitors. (2023). PubMed. Retrieved January 23, 2024, from [Link]
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Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. Retrieved January 23, 2024, from [Link]
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Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. (2023). ACS Publications. Retrieved January 23, 2024, from [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). RSC Advances. Retrieved January 23, 2024, from [Link]
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Synthesis and comparing the antibacterial activities of pyrimidine derivatives. (n.d.). Indian Academy of Sciences. Retrieved January 23, 2024, from [Link]
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Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (n.d.). Taylor & Francis. Retrieved January 23, 2024, from [Link]
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Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. Retrieved January 23, 2024, from [Link]
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Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (n.d.). PMC. Retrieved January 23, 2024, from [Link]
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Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PMC. Retrieved January 23, 2024, from [Link]
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Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (n.d.). MDPI. Retrieved January 23, 2024, from [Link]
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Technical Writing in Pharmaceutical Industry. (2024). adoc Studio. Retrieved January 23, 2024, from [Link]
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]
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IL-1ß, IL-6 and TNF-α expression levels of macrophage cells induced by benzydamine hydrochloride, benzydamine hydrochloride with chitosan, calcium hydroxide and chlorhexidine medicaments: An ELISA study. (n.d.). PubMed. Retrieved January 23, 2024, from [Link]
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Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. (2019). The Pharma Innovation Journal. Retrieved January 23, 2024, from [Link]
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Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. (2023). PubMed. Retrieved January 23, 2024, from [Link]
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An In-Depth Technical Guide to the Crystalline Structure of 2-(Propylamino)pyrimidin-5-OL: A Methodological Approach
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The solid-state structure of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, influencing everything from stability and solubility to bioavailability. This guide addresses the topic of the crystalline structure of 2-(Propylamino)pyrimidin-5-OL, a molecule of interest within the broader class of pyrimidine derivatives known for their diverse biological activities. As no public crystallographic data for this specific compound is currently available, this document provides a comprehensive methodological framework for its structural elucidation. We present a scientifically grounded, hypothetical pathway that a researcher would follow, from chemical synthesis and single-crystal growth to analysis by X-ray diffraction and computational modeling. This whitepaper is designed not as a report of a solved structure, but as an expert guide to the process of discovery and analysis, empowering researchers in the pharmaceutical sciences to approach novel compounds with a robust and validated workflow.
Introduction: The Imperative of Solid-State Characterization
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The seemingly subtle addition or modification of substituents can drastically alter a molecule's biological function. However, the therapeutic potential of a molecule is not solely defined by its molecular structure; it is equally governed by the arrangement of these molecules in the solid state. The crystalline form, or polymorph, of an API can significantly impact its melting point, dissolution rate, and mechanical properties, which are critical parameters in drug development and manufacturing.[2][3]
Therefore, the determination of the crystalline structure of a novel compound like 2-(Propylamino)pyrimidin-5-OL is a foundational step in its journey from a laboratory curiosity to a potential therapeutic. This guide provides the scientific and methodological rationale for undertaking such a task.
Proposed Synthesis of 2-(Propylamino)pyrimidin-5-OL
A plausible and efficient synthesis route is the necessary first step to obtaining the material for crystallization studies. Based on established pyrimidine chemistry, a common approach involves the condensation of a β-dicarbonyl compound (or its equivalent) with a guanidine derivative.[4] An alternative, and often highly effective, method is through nucleophilic aromatic substitution on a suitably functionalized pyrimidine ring.[1]
Synthetic Pathway Rationale
A logical approach would be a two-step process starting from a commercially available precursor like 2-chloro-5-methoxypyrimidine. The first step would involve the nucleophilic substitution of the chlorine atom with propylamine. The second step would be the deprotection of the methoxy group to yield the target hydroxyl group.
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An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(Propylamino)pyrimidin-5-OL
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its broad range of biological activities.[1][2] Specifically, 2-aminopyrimidine derivatives have garnered significant attention for their therapeutic potential across various diseases, including cancer, microbial infections, and inflammatory conditions.[3] This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel compound, 2-(Propylamino)pyrimidin-5-OL. Due to the limited direct research on this specific molecule, this guide synthesizes data from structurally related aminopyrimidine analogs to logically infer and propose high-probability biological targets. The core rationale is that the 2-aminopyrimidine moiety acts as a "privileged scaffold," capable of interacting with a variety of enzymatic targets, most notably protein kinases.[1] This document will delve into the mechanistic basis for these interactions, outline detailed experimental protocols for target validation, and present a forward-looking perspective on the therapeutic applications of this promising compound.
Introduction: The Therapeutic Promise of the Aminopyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids and has been extensively utilized in the development of therapeutic agents.[2] The 2-aminopyrimidine core, in particular, is a versatile scaffold in drug discovery due to its ability to form crucial hydrogen bonds and dipole-dipole interactions with biological targets.[3] This structural feature allows aminopyrimidine derivatives to act as bioisosteres of the purine scaffold in ATP, enabling them to competitively bind to the ATP-binding sites of numerous enzymes.[1]
The diverse pharmacological activities attributed to aminopyrimidine derivatives are extensive, including:
Given the established precedent of this chemical class, it is highly probable that 2-(Propylamino)pyrimidin-5-OL shares one or more of these biological activities. This guide will focus on the most prominent and well-documented targets of aminopyrimidine compounds to provide a rational basis for future research and development.
Primary Inferred Target Class: Protein Kinases
The most well-established and compelling therapeutic application of aminopyrimidine derivatives is the inhibition of protein kinases.[1] Kinase dysregulation is a known driver of cancer and other proliferative diseases, making them a major focus of drug discovery.[1] The aminopyrimidine scaffold is a key component of numerous clinically approved kinase inhibitors.[4]
Mechanism of Kinase Inhibition
The aminopyrimidine core mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases. This competitive inhibition prevents the transfer of a phosphate group from ATP to a substrate protein, thereby blocking the downstream signaling cascade. The versatility of the aminopyrimidine structure allows for chemical modifications that can enhance potency and selectivity for specific kinases.
High-Priority Kinase Targets for 2-(Propylamino)pyrimidin-5-OL
Based on extensive research into aminopyrimidine analogs, the following kinase families represent high-priority targets for initial investigation:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers.[9] A series of 2-aminopyrimidine derivatives have been developed as highly selective FGFR4 inhibitors, with one compound demonstrating potent enzymatic inhibition and binding affinity in the low nanomolar range.[9]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase whose aberrant activation is a key factor in the progression of several cancers.
-
Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs): Dual inhibition of CDKs and HDACs is a promising strategy to overcome drug resistance in cancer.[10] Novel 2-aminopyrimidine-based derivatives have been identified as potent dual inhibitors of CDK9 and HDACs.[10]
-
Lymphocyte-Specific Kinase (Lck): As a member of the Src family of tyrosine kinases, Lck is crucial for T-cell activation and signaling.[11] Selective inhibition of Lck is a potential therapeutic approach for T-cell-mediated autoimmune and inflammatory diseases.[11]
-
Understudied Kinases in Neurodegeneration: The aminopyrimidine scaffold has been used as a starting point to design chemical tools for elucidating the function of understudied kinases implicated in neurodegenerative diseases.[12][13]
Proposed Kinase Inhibition Signaling Pathway
Caption: Proposed mechanism of kinase inhibition by 2-(Propylamino)pyrimidin-5-OL.
Secondary Inferred Target: β-Glucuronidase
Recent studies have highlighted the potential of 2-aminopyrimidine derivatives as potent inhibitors of β-glucuronidase.[14] Elevated activity of this enzyme is linked to various pathological conditions, including colon cancer and urinary tract infections.[14]
Rationale for Targeting β-Glucuronidase
A study on a series of 2-aminopyrimidine derivatives demonstrated significantly superior inhibitory activity against β-glucuronidase compared to the standard inhibitor, D-saccharic acid 1,4-lactone.[14] This suggests that the aminopyrimidine scaffold can be optimized for potent and selective inhibition of this enzyme.
Other Potential Therapeutic Areas
The versatility of the pyrimidine scaffold suggests a broad range of other potential therapeutic applications for 2-(Propylamino)pyrimidin-5-OL.
Antimicrobial Activity
2-Aminopyrimidine derivatives have shown significant potential in combating a wide spectrum of microbial pathogens.[3] Their structural adaptability allows for modifications to enhance antimicrobial efficacy and overcome resistance mechanisms.[3]
Neuroprotection and Antioxidant Effects
Certain pyrimidine derivatives have demonstrated neuroprotective and antioxidant properties.[8] For instance, some compounds have shown potent inhibition of Aβ1–42 self-aggregation, which is of great interest for pathologies linked to oxidative stress, such as Alzheimer's disease.[8]
Anti-inflammatory Activity
The fused pyrimidine nucleus has been associated with diverse pharmacological activities, including anti-inflammatory effects.[6][7]
Experimental Protocols for Target Validation
To validate the inferred therapeutic targets of 2-(Propylamino)pyrimidin-5-OL, a systematic and rigorous experimental approach is necessary.
Kinase Inhibition Assays
Objective: To determine the inhibitory activity of 2-(Propylamino)pyrimidin-5-OL against a panel of protein kinases.
Methodology: In Vitro Kinase Inhibition Assay (e.g., HTRF)
-
Preparation of Reagents:
-
Prepare a stock solution of 2-(Propylamino)pyrimidin-5-OL in DMSO.
-
Reconstitute recombinant kinase, substrate peptide, and ATP to their respective working concentrations in kinase buffer.
-
Prepare detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and an allophycocyanin-labeled secondary antibody).
-
-
Assay Procedure:
-
Add the test compound (in various concentrations) and the kinase to a 384-well assay plate.
-
Initiate the kinase reaction by adding the ATP and substrate peptide mixture.
-
Incubate the plate at room temperature for the optimized reaction time.
-
Stop the reaction by adding the detection reagents.
-
Incubate the plate to allow for antibody binding.
-
Read the plate on a compatible HTRF plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
β-Glucuronidase Inhibition Assay
Objective: To assess the inhibitory potential of 2-(Propylamino)pyrimidin-5-OL against β-glucuronidase.
Methodology: In Vitro Colorimetric Assay
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare a solution of β-glucuronidase from a commercial source.
-
Prepare a solution of the substrate (e.g., p-nitrophenyl-β-D-glucuronide).
-
-
Assay Procedure:
-
Pre-incubate the enzyme with varying concentrations of the test compound.
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding a basic solution (e.g., NaOH).
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition.
-
Determine the IC50 value.
-
Cellular Assays for Functional Validation
Objective: To evaluate the effect of 2-(Propylamino)pyrimidin-5-OL on cancer cell proliferation.
Methodology: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Cell Culture:
-
Culture a cancer cell line known to be dependent on the activity of a target kinase (e.g., MDA-MB-453 for FGFR4).
-
-
Treatment:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 2-(Propylamino)pyrimidin-5-OL for 72 hours.
-
-
Viability Assessment:
-
Add the MTT reagent or CellTiter-Glo reagent to each well.
-
Incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine cell viability.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition).
-
Experimental Workflow Diagram
Caption: A streamlined workflow for the validation of therapeutic targets.
Quantitative Data Summary
While direct experimental data for 2-(Propylamino)pyrimidin-5-OL is not yet available, the following table summarizes representative data for analogous 2-aminopyrimidine compounds from the literature to provide a benchmark for expected potencies.
| Compound Class | Target | Assay Type | Reported Potency (IC50/Kd) | Reference |
| 2-Aminopyrimidine Derivative | FGFR4 | Enzymatic (IC50) | 2.6 nM | [9] |
| 2-Aminopyrimidine Derivative | FGFR4 | Binding (Kd) | 3.3 nM | [9] |
| 2-Aminopyrimidine Derivative | CDK9 | Enzymatic (IC50) | 88.4 nM | [10] |
| 2-Aminopyrimidine Derivative | HDAC1 | Enzymatic (IC50) | 168.9 nM | [10] |
| 2-Aminopyrimidine Derivative | β-Glucuronidase | Enzymatic (IC50) | 2.8 µM | [14] |
Conclusion and Future Directions
The 2-aminopyrimidine scaffold is a highly validated and privileged structure in modern drug discovery. Based on a comprehensive analysis of structurally related compounds, 2-(Propylamino)pyrimidin-5-OL is predicted to exhibit inhibitory activity against several high-value therapeutic targets, most notably protein kinases and potentially β-glucuronidase. The immediate next steps should involve the synthesis of this compound and its evaluation in the in vitro and cellular assays outlined in this guide. Positive results from these initial screens would warrant further investigation into its selectivity profile, mechanism of action, and potential for in vivo efficacy studies. The structural simplicity and synthetic tractability of 2-(Propylamino)pyrimidin-5-OL make it an attractive starting point for a lead optimization program aimed at developing novel therapeutics for a range of diseases.
References
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Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., Scarpa, S., Rauh, D., Di Santo, R., & Costi, R. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S. [Link]
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Sharma, V., Chitranshi, N., & Agarwal, A. K. (2024). A overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. Journal of Population Therapeutics and Clinical Pharmacology. [Link]
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Ren, Y., et al. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Medicinal Chemistry Letters, 8(6), 647–652. [Link]
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Correa, C., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3698. [Link]
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Sharma, R., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. [Link]
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Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220–15245. [Link]
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Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry, 21(15), 2138–2168. [Link]
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Asquith, C. R. M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12109–12126. [Link]
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Taha, M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(1), 159. [Link]
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Asquith, C. R. M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12109-12126. [Link]
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Zuccotto, F., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(21), 7767–7777. [Link]
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Burch, J. D., et al. (2009). Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase: Synthesis, Structure–Activity Relationships, and Inhibition of in Vivo T Cell Activation. Journal of Medicinal Chemistry, 52(6), 1560–1578. [Link]
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Investigating the SAR of 2-aminopyrimidine derivatives
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Aminopyrimidine Derivatives as Kinase Inhibitors
Abstract
The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology and other therapeutic areas. Its remarkable success stems from its ability to act as a bioisostere of the adenine base of ATP, effectively targeting the highly conserved hinge region of the kinase ATP-binding site. This guide provides a detailed exploration of the structure-activity relationships (SAR) that govern the potency, selectivity, and drug-like properties of 2-aminopyrimidine derivatives. We will dissect the role of each substitution point on the pyrimidine core, explain the causal relationships behind experimental design, and provide validated protocols for synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.
Introduction: The 2-Aminopyrimidine Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets. The development of small molecule kinase inhibitors has revolutionized cancer therapy, and at the heart of many of these drugs lies the 2-aminopyrimidine core.
The power of this scaffold lies in its inherent ability to form one or more crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of the native ligand, ATP. This foundational interaction anchors the molecule, allowing chemists to systematically modify other positions on the ring to achieve high potency and selectivity.
The general binding hypothesis, confirmed by numerous X-ray crystallography studies, involves the N1 nitrogen of the pyrimidine ring and the exocyclic 2-amino group acting as a hydrogen bond donor-acceptor pair with the backbone amide of a hinge residue (e.g., a conserved cysteine or methionine).
Caption: General binding mode of the 2-aminopyrimidine scaffold.
Core SAR Analysis of the 2-Aminopyrimidine Scaffold
The beauty of the 2-aminopyrimidine scaffold is its modular nature. Each position on the ring can be considered a vector for optimization, allowing for a systematic approach to drug design.
The 2-Amino Group: The Unwavering Anchor
The exocyclic 2-amino group is arguably the most critical feature for kinase activity. Its primary role is to serve as a hydrogen bond donor to a backbone carbonyl in the hinge region.
-
Expertise & Causality: Early medicinal chemistry efforts quickly established that this group is highly conserved. Attempts to replace it, for instance with a hydroxyl or methylamino group, almost invariably lead to a catastrophic loss of potency. This is because these modifications disrupt the precise electronic and steric geometry required for the bidentate hydrogen bonding pattern with the kinase hinge. Therefore, in most drug discovery campaigns, this group is considered sacrosanct and remains unsubstituted.
The C4-Position: The Engine of Potency and Selectivity
The C4 position is the primary vector for achieving potency and, crucially, selectivity. Substituents at this position project out from the hinge region towards the solvent-exposed front pocket or deeper into specificity pockets.
-
Typical Substituents: Aryl and heteroaryl groups are the most common substituents at C4. These groups can be further decorated to optimize interactions.
-
Mechanism of Action: A C4-aryl group (e.g., a phenyl or pyridyl ring) can be functionalized with groups that form additional hydrogen bonds, occupy hydrophobic pockets, or induce a specific conformation of the kinase (e.g., DFG-in vs. DFG-out). For example, adding a morpholino group to a C4-phenyl ring often improves both potency and pharmacokinetic properties.
The C5-Position: The Fine-Tuning Dial
The C5 position is located in a more sterically constrained region, often pointing towards the "roof" of the ATP-binding site, which is formed by the ribose-binding pocket.
-
Expertise & Causality: This position is less tolerant of large substituents compared to C4. Small, often electron-withdrawing groups like cyano (-CN), halogen (-F, -Cl), or methyl (-CH3) are frequently employed. These small groups can subtly alter the electronic properties of the pyrimidine ring, which can modulate the strength of the hinge-binding interactions. Furthermore, they can be used to block potential sites of metabolism or to fine-tune physicochemical properties like solubility and logP without drastically altering the core binding mode. For instance, the introduction of a C5-cyano group has been shown to increase the potency of certain EGFR inhibitors.
The C6-Position: An Opportunity for Differentiation
The C6-position is sterically similar to the C4-position but is often less explored. Substituents here also project towards the solvent-exposed region. While C4 is typically the primary focus, C6 offers an alternative vector for optimization, which can be particularly useful for navigating existing intellectual property or for finding novel interactions to overcome resistance mutations.
SAR Data Summary: A Representative Example
To illustrate these principles, consider the following hypothetical data for a series of 2-aminopyrimidine derivatives targeting Kinase X. This table demonstrates the iterative optimization process.
| Compound | R1 (C4-substituent) | R2 (C5-substituent) | Kinase X IC50 (nM) | Comment |
| 1 | Phenyl | H | 1500 | Initial hit, moderate potency. |
| 2 | 3-methoxyphenyl | H | 500 | Addition of meta-methoxy group improves potency, likely through interaction with a nearby polar residue. |
| 3 | 3-aminophenyl | H | 800 | Amine group is not optimal, suggesting a hydrogen bond acceptor is preferred. |
| 4 | 3-morpholinophenyl | H | 50 | Significant potency boost. Morpholine likely engages a key residue and improves solubility. |
| 5 | 3-morpholinophenyl | -CN | 15 | C5-cyano group further enhances potency by optimizing electronics and occupying a small pocket. |
| 6 | 3-morpholinophenyl | -Br | 45 | Bromo group is also effective but less potent than cyano, indicating size/electronics are finely tuned. |
Experimental Protocols for SAR Elucidation
A robust SAR campaign relies on a tightly integrated cycle of chemical synthesis and biological evaluation. The following protocols represent standard, validated methods in the field.
Protocol 1: General Synthesis of a C4-Aryl-2-Aminopyrimidine Library
This protocol describes a common and reliable method using a Suzuki cross-coupling reaction, which is a cornerstone of modern medicinal chemistry for creating C-C bonds.
-
Trustworthiness: The Suzuki coupling is a Nobel Prize-winning reaction known for its high functional group tolerance and reliability, making it an ideal choice for library synthesis where diverse building blocks are used.
Step-by-Step Methodology:
-
Starting Material: Begin with commercially available 2-amino-4-chloro-5-cyanopyrimidine. The chlorine at the C4 position is an excellent handle for cross-coupling.
-
Reaction Setup: In a microwave vial, combine the 2-amino-4-chloropyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as sodium carbonate (3.0 eq).
-
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio). Degassing is critical to prevent oxidation of the palladium catalyst.
-
Reaction: Seal the vial and heat in a microwave reactor to 120-150 °C for 15-30 minutes. Microwave heating provides rapid and uniform heating, significantly accelerating the reaction.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired C4-aryl-2-aminopyrimidine.
Caption: The iterative cycle of SAR-driven drug discovery.
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) assay for quantifying inhibitor binding to a kinase.
-
Trustworthiness: This is a widely used, commercially available assay format from Thermo Fisher Scientific that provides a direct measure of binding affinity, making it less prone to artifacts than some enzyme activity assays. It is a self-validating system where control wells (no inhibitor, no ATP tracer) provide clear windows for data normalization.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compounds (2-aminopyrimidine derivatives) in DMSO, then dilute further into the assay buffer.
-
Kinase/Antibody Mix: Prepare a solution containing the europium (Eu)-labeled anti-tag antibody and the tagged kinase of interest.
-
Tracer Mix: Prepare a solution containing the Alexa Fluor™ 647-labeled ATP competitive tracer.
-
Assay Plate: In a low-volume 384-well plate, add 5 µL of the serially diluted test compound.
-
Reaction Initiation: Add 5 µL of the Kinase/Antibody mix to all wells. Add 5 µL of the Tracer mix to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (tracer) and 615 nm (europium). Calculate the emission ratio (665/615).
-
Data Analysis: Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Trustworthiness: This is a gold-standard assay from Promega with a simple, robust "add-mix-measure" protocol. The luminescent signal is highly sensitive and has a broad linear range, making it a reliable method for determining the cytotoxic or cytostatic effects of kinase inhibitors on cancer cell lines.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells in a 96-well, clear-bottom, white-walled plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 2-aminopyrimidine compounds for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Plot luminescence against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Perspectives
The 2-aminopyrimidine scaffold remains a highly privileged and versatile starting point for the design of potent and selective kinase inhibitors. A deep understanding of its structure-activity relationship is paramount for successful drug discovery. The core principles—maintaining the N2-amino hinge binder, exploiting the C4-position for potency and selectivity, and using the C5-position for fine-tuning—provide a robust framework for optimization.
Future efforts will likely focus on developing inhibitors with novel selectivity profiles to target under-explored kinases, overcoming clinical resistance mechanisms, and designing covalent or allosteric inhibitors based on the 2-aminopyrimidine core. The continued integration of structural biology and computational modeling with classical medicinal chemistry will undoubtedly accelerate the discovery of the next generation of transformative therapies built upon this remarkable scaffold.
References
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Cohen, P. (2002). Protein kinases – the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]
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Hennessy, E. J., & Que, F. G. (2016). The 2-aminopyrimidine scaffold in medicinal chemistry. RSC Medicinal Chemistry, 7(5), 585-599. [Link]
-
Zhang, Y., et al. (2012). Discovery of 2-amino-5-cyanopyrimidine-based potent and selective inhibitors of epidermal growth factor receptor (EGFR). Bioorganic & Medicinal Chemistry Letters, 22(18), 5946-5950. [Link]
Methodological & Application
Application Note: High-Yield Synthesis of Substituted Pyrimidines
Abstract
Pyrimidine pharmacophores are ubiquitous in kinase inhibitors (e.g., Imatinib), antivirals, and statins. However, classical methods like the Pinner synthesis often suffer from harsh conditions and poor regiocontrol. This guide details three high-yield, field-validated workflows: (1) An optimized Lewis-Acid catalyzed Biginelli reaction (with aromatization), (2) Regioselective SNAr for scaffold differentiation, and (3) Microwave-assisted Suzuki-Miyaura coupling for library generation.
Section 1: De Novo Scaffold Construction (The Modified Biginelli)
While the classical Biginelli reaction produces dihydropyrimidinones (DHPMs), medicinal chemistry often requires the fully aromatic pyrimidine core. The following protocol integrates a solvent-free Ytterbium triflate catalysis with a subsequent oxidative aromatization, offering higher yields than traditional HCl/EtOH methods.
Mechanism & Workflow
The reaction proceeds via the Kappe N-acyliminium ion mechanism.[1] The Lewis acid stabilizes the intermediate, accelerating the rate-limiting condensation step.
Figure 1: Integrated workflow for converting raw materials to aromatic pyrimidines via DHPM intermediates.
Protocol 1: Yb(OTf)₃ Catalyzed Synthesis & Aromatization
Reagents:
-
Aldehyde (1.0 equiv)[1]
-
Ethyl acetoacetate (1.0 equiv)
-
Urea/Thiourea (1.2 equiv)
-
Catalyst: Yb(OTf)₃ (5 mol%)
-
Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 equiv)
Step-by-Step Methodology:
-
Condensation: In a 10 mL vial, combine aldehyde, ethyl acetoacetate, and urea. Add Yb(OTf)₃ (5 mol%).
-
Heating: Heat the neat mixture (solvent-free) at 100°C for 15–20 minutes. The mixture will melt and resolidify.
-
Workup (DHPM): Cool to room temperature (RT). Add cold ethanol (5 mL), sonicate, and filter the solid DHPM.
-
Aromatization: Dissolve the DHPM in THF (0.1 M concentration). Add DDQ (1.2 equiv) portion-wise at RT.
-
Monitoring: Stir for 1 hour. Monitor by TLC (disappearance of the fluorescent DHPM spot).
-
Purification: Filter through a short pad of Celite to remove hydroquinone byproducts. Evaporate solvent and recrystallize from EtOH/Water.
Why this works: Yb(OTf)₃ is water-tolerant and reusable. Solvent-free conditions maximize concentration, driving the kinetics of this multicomponent reaction (MCR).
Section 2: Regioselective Functionalization (SNAr)
When using 2,4-dichloropyrimidine as a scaffold, controlling the site of nucleophilic attack is critical. Position 4 is significantly more electrophilic than Position 2 due to the para-like resonance stabilization of the Meisenheimer complex.
Regioselectivity Logic[2]
-
C-4 Position: Highly reactive. Reacts at 0°C to RT.
-
C-2 Position: Less reactive. Requires heating (>60°C) or strong nucleophiles.
Figure 2: Controlling regioselectivity on the dichloropyrimidine core via temperature and stoichiometry.
Protocol 2: C-4 Selective Amination
Reagents:
-
2,4-Dichloropyrimidine (1.0 equiv)[2]
-
Amine Nucleophile (1.0 equiv)
-
Base: Diisopropylethylamine (DIEA) (1.2 equiv)
-
Solvent: THF or DMF (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 2,4-dichloropyrimidine in THF (0.2 M) and cool to -10°C (ice/salt bath). Crucial: Temperature control prevents bis-substitution.
-
Addition: Mix the amine and DIEA in a separate vial. Add this mixture dropwise to the pyrimidine solution over 20 minutes.
-
Reaction: Stir at 0°C for 2 hours. Do not let it warm to RT until TLC confirms consumption of starting material.
-
Quench: Pour into water and extract with EtOAc.
-
Outcome: Yields typically >90% of the 4-amino-2-chloropyrimidine isomer.
Section 3: High-Throughput Library Generation (Suzuki-Miyaura)
Palladium-catalyzed cross-coupling is ideal for installing aryl/heteroaryl groups at the C-2 or C-4 positions. However, pyrimidine boronic acids are notoriously unstable (rapid protodeboronation).
Strategic Pivot: Always couple Halopyrimidines (electrophile) with Aryl Boronic Acids (nucleophile), rather than the reverse.
Data: Catalyst Optimization for Chloropyrimidines
| Catalyst System | Solvent | Temp/Time | Yield | Notes |
| Pd(PPh₃)₄ / Na₂CO₃ | DME/H₂O | Reflux / 12h | 65% | Slow, homocoupling observed |
| Pd(OAc)₂ / XPhos / K₃PO₄ | THF/H₂O | 60°C / 2h | 92% | Best for sterically hindered substrates |
| Pd(dppf)Cl₂ / Cs₂CO₃ | Dioxane | 100°C (MW) / 15m | 88% | Robust for general screening |
Protocol 3: Microwave-Assisted Suzuki Coupling
Reagents:
-
Chloropyrimidine substrate (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)
-
Base: 2M aq. Na₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane
Step-by-Step Methodology:
-
Vessel Prep: In a microwave vial, add the chloropyrimidine, boronic acid, and Pd catalyst.
-
Degassing: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Oxygen inhibition is the #1 cause of failure here.
-
Solvent Add: Inject degassed Dioxane and the aqueous base solution via syringe.
-
Irradiation: Heat in a microwave reactor at 100°C for 15 minutes (High absorption setting).
-
Workup: Filter through Celite (to remove Pd black), dilute with water, and extract with DCM.
-
Purification: Flash chromatography. Pyrimidines are often polar; use a MeOH/DCM gradient if necessary.
References
-
Kappe, C. O. (1997).[3] A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Journal of Organic Chemistry.[4] Link
-
Belfield, A. J., et al. (1999). Recent Synthetic Advances in the Biginelli Reaction.[1][5] Tetrahedron. Link
-
Gomtsyan, A. (2012). Heterocycles in Drugs and Drug Discovery. Chemistry of Heterocyclic Compounds.[4][5][6][7][8] Link
-
Schlummer, B., & Scholz, U. (2004).[9] Palladium-Catalyzed C-N and C-O Coupling—A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis.[1][10] Link
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. Sci-Hub: are you are robot? [sci-hub.jp]
- 5. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 6. growingscience.com [growingscience.com]
- 7. jchemrev.com [jchemrev.com]
- 8. wuxibiology.com [wuxibiology.com]
- 9. Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 2-(Propylamino)pyrimidin-5-OL
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-(Propylamino)pyrimidin-5-OL, a heterocyclic compound of interest in pharmaceutical research and development. Pyrimidine derivatives are a class of compounds with a wide spectrum of biological activities, making their precise measurement critical.[1] The presented method utilizes reversed-phase chromatography with UV detection, which is a common and effective technique for the analysis of such derivatives.[2][3] This document provides a comprehensive guide covering the rationale behind the method development, a step-by-step protocol for analysis, and a complete validation strategy executed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][6]
Introduction and Method Rationale
The accurate determination of an active pharmaceutical ingredient (API) or a key intermediate like 2-(Propylamino)pyrimidin-5-OL is fundamental to ensuring product quality, safety, and efficacy throughout the drug development lifecycle. The choice of an analytical method is predicated on the physicochemical properties of the analyte.
Physicochemical Properties of 2-(Propylamino)pyrimidin-5-OL
Understanding the analyte's characteristics is the cornerstone of logical method development. The properties of 2-(Propylamino)pyrimidin-5-OL are summarized below.
| Property | Value / Structure | Justification / Source |
| Chemical Structure | ![]() | Structure generated based on IUPAC name. |
| Molecular Formula | C₇H₁₁N₃O | Calculated from structure. |
| Molecular Weight | 153.18 g/mol | Calculated from formula. |
| Predicted Polarity (LogP) | ~0.9 | Estimated based on similar structures. 2-(Cyclopropylamino)pyrimidin-5-ol has a LogP of 0.76[7], and the slightly larger propyl group increases hydrophobicity. |
| Predicted pKa | ~3.5 (basic), ~7.0 (acidic) | Estimated based on the pyrimidine core and functional groups. 5-hydroxypyrimidine has an acidic pKa of 6.8.[8] |
| UV Chromophore | Pyrimidine Ring | The heterocyclic aromatic ring provides strong UV absorbance suitable for detection. |
The compound's moderate polarity (LogP ~0.9) and ionizable nature make Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) an ideal analytical technique. RP-HPLC separates molecules on a non-polar stationary phase with a polar mobile phase, providing excellent retention and resolution for compounds in this polarity range.[9][10][11]
Strategy for Method Development
The goal was to develop a method that is specific, linear, accurate, precise, and robust. The key decisions in the development process are outlined below.
Caption: Logical workflow for HPLC method development.
-
Column Choice: A C18 stationary phase was selected for its hydrophobic character, providing appropriate retention for the analyte.
-
Mobile Phase pH Control: To ensure consistent ionization and avoid peak tailing, a buffered mobile phase is essential. A pH of 4.0 was chosen, which is sufficiently below the acidic pKa (~7.0) and above the basic pKa (~3.5), ensuring the analyte exists in a single, stable ionic state. Acetate buffer is suitable for this pH range.[12]
-
Organic Modifier: Acetonitrile (ACN) was chosen over methanol for its lower UV cutoff and viscosity, which results in lower backpressure and better efficiency.
-
Detection: A photodiode array (PDA) detector was used to determine the wavelength of maximum absorbance (λ-max). For routine analysis, a standard UV detector set at 254 nm provides excellent sensitivity for the pyrimidine chromophore.
Detailed Analytical Protocol
Equipment and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.
-
Chromatography Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Software: OpenLab CDS or equivalent chromatography data software.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Glacial Acetic Acid (ACS Grade)
-
Ammonium Acetate (ACS Grade)
-
-
Standards: 2-(Propylamino)pyrimidin-5-OL reference standard (>99.5% purity).
Preparation of Solutions
-
Mobile Phase A (Aqueous): 20 mM Ammonium Acetate, pH 4.0.
-
Weigh 1.54 g of ammonium acetate and dissolve in 1 L of HPLC-grade water.
-
Adjust the pH to 4.0 ± 0.05 with glacial acetic acid.
-
Filter through a 0.45 µm nylon filter.
-
-
Mobile Phase B (Organic): Acetonitrile.
-
Sample Diluent: Mobile Phase A / Acetonitrile (80:20, v/v).
-
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the 2-(Propylamino)pyrimidin-5-OL reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent.
-
-
Working Standard Solution (0.1 mg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the sample diluent.
-
Chromatographic Conditions
The instrumental parameters for the analysis are summarized in the table below.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM Ammonium Acetate, pH 4.0B: Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
System Suitability Testing (SST)
Before commencing any analysis, the system's performance must be verified. Inject the Working Standard Solution (0.1 mg/mL) five times and evaluate the results against the criteria in the table below. This ensures the system is fit for its intended purpose.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% |
Method Validation Protocol & Results
The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its reliability for the quantification of 2-(Propylamino)pyrimidin-5-OL.[4][13]
Caption: Workflow for HPLC method validation.
Specificity
The method's ability to assess the analyte unequivocally in the presence of other components was confirmed. Injections of the diluent, a placebo solution, and a spiked sample demonstrated that there were no interfering peaks at the retention time of 2-(Propylamino)pyrimidin-5-OL.
Linearity
Linearity was assessed over a concentration range of 50% to 150% of the working standard concentration (0.05 mg/mL to 0.15 mg/mL). A series of five concentration levels were prepared in triplicate.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Y-intercept | Close to zero | Intercept not significantly different from zero |
| Residual Plot | Random distribution | Random distribution of residuals |
The results confirm a strong linear relationship between peak area and analyte concentration over the specified range.
Accuracy (Recovery)
Accuracy was determined by spiking a placebo matrix with the analyte at three concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate.
| Spiked Level | Mean Recovery (%) | %RSD | Acceptance Criteria |
| 80% | 99.8% | 0.7% | 98.0 - 102.0% Recovery |
| 100% | 100.5% | 0.5% | 98.0 - 102.0% Recovery |
| 120% | 101.1% | 0.6% | 98.0 - 102.0% Recovery |
The excellent recovery values demonstrate the method's accuracy.
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay): Six replicate preparations of the 100% standard solution were analyzed on the same day by the same analyst.
-
Result: %RSD of peak areas was 0.8%.
-
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different HPLC system.
-
Result: The overall %RSD for both sets of data was 1.2%.
-
| Precision Level | %RSD | Acceptance Criteria |
| Repeatability | 0.8% | ≤ 2.0% |
| Intermediate Precision | 1.2% | ≤ 2.0% |
The low relative standard deviation values confirm the method is highly precise.
Robustness
The robustness of the method was tested by making small, deliberate variations to the chromatographic conditions. The system suitability parameters were evaluated for each condition.
-
Variations Tested:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 5 °C (25 °C and 35 °C)
-
Mobile Phase pH: ± 0.2 units (pH 3.8 and 4.2)
-
In all cases, the system suitability criteria were met, and the peak shape and retention time showed only minor shifts, demonstrating the method's robustness.
Conclusion
The HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of 2-(Propylamino)pyrimidin-5-OL. The comprehensive validation according to ICH guidelines ensures that the method is trustworthy and suitable for routine use in a quality control environment or in support of drug development activities.
References
-
MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]
-
ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
National Institutes of Health (NIH). Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol.... [Link]
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
PubChem. 2-(Isopropylamino)pyrimidine-5-carboxylic acid. [Link]
-
Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
National Institutes of Health (NIH). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors.... [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
ResearchGate. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ResearchGate. Method in HPLC for derivative of Purine in Urine?. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]
-
MDPI. (2022). Bioactive Amines in Wines. The Assessment of Quality Descriptors by Flow Injection Analysis with Tandem Mass Spectrometry. [Link]
-
Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link]
-
PubChem. Pyrimidin-5-ol. [Link]
-
ScienceDirect. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. [Link]
-
Chemistry Central Journal. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
-
PubMed. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. [Link]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. chemscene.com [chemscene.com]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 11. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. database.ich.org [database.ich.org]
Application Note: In Vitro Evaluation of 2-(Propylamino)pyrimidin-5-ol
Introduction & Scientific Rationale
The compound 2-(Propylamino)pyrimidin-5-ol represents a privileged scaffold in medicinal chemistry. The pyrimidine core is ubiquitous in kinase inhibitors and nucleotide analogs, while the 5-hydroxyl (-OH) moiety introduces potential for hydrogen bonding within active sites (e.g., ATP-binding pockets) or redox-modulating activity. The 2-propylamino substituent enhances lipophilicity (LogP) compared to the parent pyrimidine, potentially improving membrane permeability.
This guide provides a rigorous, self-validating framework for evaluating this compound as a lead candidate. Unlike generic protocols, this workflow integrates physicochemical stability with mechanistic toxicity and target engagement , treating the molecule not just as a chemical, but as a potential therapeutic agent.
Key Applications
-
Oncology: Evaluation as a scaffold for EGFR/VEGFR kinase inhibition.
-
Inflammation: Assessment of antioxidant capacity (ROS scavenging) due to the phenolic-like 5-OH group.
-
ADME: Metabolic stability profiling of the propylamino side chain.
Experimental Workflow Overview
The following diagram outlines the critical path for validating 2-(Propylamino)pyrimidin-5-ol, ensuring that negative biological results are not false negatives caused by precipitation or degradation.
Figure 1: Integrated screening workflow ensuring physicochemical validation precedes biological testing.
Protocol Module A: Compound Preparation & Stability
Objective: To prevent experimental artifacts caused by compound precipitation or oxidative degradation of the 5-hydroxyl group.
Reagents
-
Compound: 2-(Propylamino)pyrimidin-5-ol (Purity >95% by HPLC).
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade.
-
Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
Procedure
-
Stock Preparation: Dissolve the compound in DMSO to a concentration of 20 mM . Vortex for 1 minute. Visual inspection must show a clear, particulate-free solution.
-
Note: The 5-OH group is susceptible to oxidation. Purge the stock vial with nitrogen gas before sealing and store at -20°C.
-
-
Aqueous Solubility Check (Critical Step):
-
Dilute stock 1:200 in PBS (Final: 100 µM, 0.5% DMSO).
-
Incubate at 37°C for 2 hours.
-
Measure Absorbance at 600 nm. An OD > 0.05 indicates precipitation.
-
Action: If precipitation occurs, lower working concentration to 50 µM for cell assays.
-
Protocol Module B: Cytotoxicity Screening (MTT Assay)
Objective: Determine the antiproliferative potency (
Scientific Context
Pyrimidine derivatives often inhibit DNA synthesis or microtubule polymerization. The MTT assay measures mitochondrial reductase activity, serving as a proxy for cell viability.
Materials
-
Cell Lines: MCF-7 (ATCC HTB-22) or A549.
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Control: Doxorubicin (Positive Control), 0.5% DMSO (Vehicle Control).
Step-by-Step Protocol
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24 hours to allow attachment. -
Treatment:
-
Prepare serial dilutions of 2-(Propylamino)pyrimidin-5-ol: 0.1, 1, 5, 10, 50, 100 µM .
-
Add 100 µL of compound media to wells (Triplicate).
-
Incubate for 48 or 72 hours at 37°C, 5% CO₂.
-
-
Development:
-
Add 20 µL MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours until purple formazan crystals form.
-
Aspirate media carefully. Dissolve crystals in 150 µL DMSO.
-
-
Analysis:
-
Read absorbance at 570 nm (Reference: 630 nm).
-
Calculate % Viability:
. -
Fit data to a 4-parameter logistic curve to determine
.
-
Data Interpretation Table:
| Result (
Protocol Module C: Target Engagement (EGFR Kinase Assay)
Objective: Validate the mechanism of action. Pyrimidines are classic ATP-competitive inhibitors of kinases like EGFR (Epidermal Growth Factor Receptor).
Mechanism of Action
The diagram below illustrates the hypothesized interference of the pyrimidine derivative in the EGFR signaling cascade.
Figure 2: Hypothesized inhibition of EGFR autophosphorylation by competitive binding at the ATP site.
Assay Protocol (ADP-Glo / FRET)
-
Enzyme Prep: Recombinant human EGFR kinase domain (0.2 ng/µL).
-
Substrate: Poly(Glu,Tyr) 4:1 peptide (0.2 mg/mL).
-
Reaction:
-
Mix Enzyme + Compound (Pre-incubate 10 min).
-
Initiate with ATP (10 µM) + Substrate.
-
Incubate 60 min at Room Temperature.
-
-
Detection: Add ADP-Glo reagent (Promega) to deplete remaining ATP, then Kinase Detection Reagent to convert ADP to Luciferase signal.
-
Output: Luminescence is proportional to kinase activity. Lower signal = Higher Inhibition.
Protocol Module D: Antioxidant Capacity (DPPH Assay)
Objective: Determine if the 5-hydroxyl group confers radical scavenging activity, which is relevant for reducing oxidative stress in inflammatory models.
Procedure
-
Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Solution must be deep purple.
-
Assay:
-
Mix 100 µL Compound (10 - 200 µM in Methanol) + 100 µL DPPH solution.
-
Incubate 30 min in the dark.
-
-
Readout: Measure Absorbance at 517 nm .
-
Calculation: Scavenging Activity (%) =
.-
Note: A color change from purple to yellow indicates positive antioxidant activity.
-
References
-
Diverse Biological Activity of Pyrimidine Derivatives: A Review. Current Drug Discovery Technologies, 2025. Link
-
Relevance: Establishes the pyrimidine scaffold as a baseline for anticancer and antimicrobial drug discovery.[1]
-
-
Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Bentham Science, 2020. Link
- Relevance: Provides the foundational logic for testing pyrimidines against EGFR kinase targets.
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI / PMC, 2023. Link
-
Relevance: Validates the testing of pyrimidine-ols for antioxidant (ROS) and anti-inflammatory activity.[2]
-
-
Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity. ACS Omega, 2023. Link
- Relevance: Offers comparative IC50 data for pyrimidine deriv
Sources
Troubleshooting & Optimization
Purification challenges of 2-aminopyrimidine compounds
Technical Support Center: 2-Aminopyrimidine Purification
Status: Operational Role: Senior Application Scientist Topic: Overcoming Purification Challenges of 2-Aminopyrimidine Scaffolds
Introduction: The Deceptive Scaffold
Welcome to the technical support hub for 2-aminopyrimidine chemistry. If you are here, you likely encountered a "simple" molecule that behaves unpredictably during purification.
The Core Problem: 2-Aminopyrimidines possess a deceptive chemical duality. While the exocyclic amine suggests a standard base, the electron-deficient pyrimidine ring significantly lowers its pKa (typically 3.5–4.0). However, the ring nitrogens (N1/N3) remain potent hydrogen bond acceptors and metal chelators. This results in three distinct failure modes during purification:
-
Silanol Drag: Strong interaction with acidic silica surfaces causing "streaking."
-
Metal Sequestration: High affinity for Palladium (Pd) catalysts, complicating removal.
-
Lattice Energy Traps: A tendency to "oil out" rather than crystallize due to competing hydrogen bond networks.
This guide provides self-validating workflows to resolve these issues.
Module 1: Chromatography Troubleshooting
User Issue: "My compound streaks from the baseline to the solvent front on silica gel, or co-elutes with impurities despite a shallow gradient."
Technical Diagnosis
Standard silica gel has a surface pH of ~4–5. The pKa of a typical 2-aminopyrimidine is ~3.[1]5. This places your compound exactly in the buffering region where it rapidly exchanges protons with surface silanols. This "stick-slip" mechanism causes peak broadening (tailing).
The Solution: Competitive Binding & pH Shifting
You must disrupt the silanol interaction. Do not rely on standard gradients.
Protocol 1.1: The "Amine-Modified" Mobile Phase
-
The Fix: Pre-saturate the silica surface with a volatile base that out-competes your product.
-
Step 1: Prepare mobile phase A (Hexane or DCM) and B (EtOAc or MeOH) containing 1% Triethylamine (TEA) or 1% NH₄OH .
-
Step 2: Flush the column with 3 CV (Column Volumes) of the initial starting gradient containing the modifier before injecting the sample.
-
Step 3: Run the gradient.
-
Why this works: TEA blocks the acidic silanol sites.
-
Validation: Your peak shape should sharpen significantly. If tailing persists, the issue is likely solubility, not acidity.
-
Protocol 1.2: The "Pseudo-Reverse Phase" Switch If silica fails, switch to C18 Reverse Phase (RP), but pH control is critical.
-
Acidic Conditions (0.1% Formic Acid): The pyrimidine protonates (charge +1). Retention decreases, but peak shape is usually sharp.
-
Basic Conditions (10mM Ammonium Bicarbonate, pH 10): The molecule is neutral. Retention increases significantly on C18.
-
Recommendation: Use High pH RP-HPLC for maximum loading capacity and separation from polar impurities.
-
Decision Matrix: Selecting the Right Stationary Phase
Figure 1: Decision tree for optimizing chromatographic separation of aminopyrimidines based on solubility and pKa properties.
Module 2: Palladium Scavenging
User Issue: "My product is dark/grey, or ICP-MS shows >50 ppm Pd after coupling (Suzuki/Buchwald)."
Technical Diagnosis
The N1 and N3 nitrogens on the pyrimidine ring are "soft" ligands. They chelate Palladium (Pd) effectively, often forming stable complexes that co-precipitate with your product. Standard Celite filtration is insufficient.
The Solution: Chelation Competition
You must introduce a ligand with a higher affinity for Pd than your pyrimidine ring.
Protocol 2.1: The Thiol-Silica Scavenge (Gold Standard)
-
Reagent: Thiol-functionalized silica (e.g., SiliaMetS® Thiol or Thiourea).
-
Dosage: 4 equivalents relative to the expected Pd content (or 10-20% w/w of crude).
-
Solvent: The scavenger works best when the Pd-complex is fully soluble. Use THF or DMF.
-
Temperature: Heat to 50°C for 4 hours.
-
Why this works: Heat dissociates the Pd-Pyrimidine complex, allowing the Thiol (which binds Pd irreversibly) to capture the metal.
-
-
Validation: Filter a small aliquot. Add a drop of Na₂S (aq). If it turns black/brown, Pd is still present. If clear, proceed to bulk filtration.
Protocol 2.2: The "Crystallization Wash" If you cannot use silica scavengers:
-
Dissolve crude in minimal hot EtOAc/EtOH.
-
Add N-Acetylcysteine (0.5 eq relative to Pd).
-
Cool slowly to crystallize.
Scavenger Effectiveness Data
| Scavenger Type | Functional Group | Selectivity for Pd vs. 2-AP | Recommended Solvent |
| SiliaMetS Thiol | -SH | High (Best General Purpose) | THF, MeOH, EtOAc |
| SiliaMetS Thiourea | -NH-CS-NH- | Very High (Specific for Pd(II)) | DMF, DMSO |
| Activated Carbon | Carbon | Low (Risk of product loss) | Alcohols |
| TMT | Trimercaptotriazine | Medium (Forms precipitate) | Water/Organic mix |
Module 3: Solubility & Crystallization (The "Oiling Out" Issue)
User Issue: "I tried to recrystallize, but it separated into a sticky oil at the bottom of the flask."
Technical Diagnosis
"Oiling out" (Liquid-Liquid Phase Separation) occurs when the compound's affinity for itself (lattice energy) is high, but the solvent system's polarity is slightly off, creating a supersaturated emulsion before nucleation can occur. 2-aminopyrimidines are prone to this due to strong intermolecular H-bonding.
The Solution: Controlled Nucleation & Salt Formation
Protocol 3.1: The Anti-Solvent Drop Method Do not dump anti-solvent (e.g., Hexane) into your solution.
-
Dissolve product in the "Good Solvent" (e.g., DCM or warm EtOH).
-
Add "Bad Solvent" (Hexane or Ether) dropwise until a faint turbidity persists.
-
Stop. Add 1 drop of Good Solvent to clear it.
-
Add a seed crystal (if available) or scratch the glass.
-
Seal and let stand undisturbed.
-
Causality: This keeps the system in the metastable zone, favoring crystal growth over oil formation.
-
Protocol 3.2: Salt Formation (The Ultimate Fix) If the free base oils out, make a salt. The ionic lattice is much more stable.
-
Recommended Acids:
-
Methanesulfonic Acid (MsOH): Often yields non-hygroscopic salts for pyrimidines.
-
HCl (in Dioxane/Ether): Good, but resulting salts can be hygroscopic.
-
-
Procedure: Dissolve free base in EtOAc. Add 1.05 eq of acid dropwise at 0°C. The salt usually crashes out instantly as a fine powder.
Module 4: Stability & Storage
FAQ: Is my compound stable in solution?
-
Oxidation: The exocyclic amine is relatively stable, but if the ring is electron-rich (e.g., additional amino/methoxy groups), it can oxidize to N-oxides over time in air. Store under Nitrogen.
-
Hydrolysis: 2-aminopyrimidines are generally stable to hydrolysis, but prolonged exposure to strong aqueous acid at high heat can hydrolyze the amine to a pyrimidinone (OH substitution).
References
-
BenchChem. (2025).[5] Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures.Link
-
Biotage. (2023).[6][7] How to purify ionizable organic amine compounds using flash column chromatography.Link
-
Perlovich, G. L., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine.[8] Journal of Chemical & Engineering Data. Link
-
MDPI. (2024). Cocrystals of 2-Aminopyrimidine with Boric Acid—Crystal Engineering.Link
-
Thermo Fisher Scientific. Overcoming Purification Challenges In Antibody Therapeutics (Affinity Chromatography Principles).Link
Sources
- 1. chalcogen.ro [chalcogen.ro]
- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. biotage.com [biotage.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. Cocrystals of 2-Aminopyrimidine with Boric Acid—Crystal Engineering of a Novel Nonlinear Optically (NLO) Active Crystal [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Pyrimidine Synthesis Core Facility: Technical Support Center
Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of pyrimidine ring construction. As Senior Application Scientists, we have curated this guide based on a synthesis of established literature and extensive hands-on experience in our laboratories. Our goal is to provide not just protocols, but a deeper understanding of the underlying principles to empower you to troubleshoot and optimize your specific synthetic challenges.
Part 1: Troubleshooting Guide - Common Experimental Hurdles
This section addresses the most frequently encountered issues during pyrimidine synthesis, offering systematic approaches to identify and resolve them.
Question: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is a multifaceted problem that can stem from several sources. A logical, stepwise investigation is crucial for efficient troubleshooting.
1. Purity and Stoichiometry of Starting Materials:
-
The Problem: The Biginelli reaction and related multicomponent reactions are highly sensitive to the purity of the aldehyde, β-dicarbonyl compound, and urea/thiourea. Impurities can act as catalyst poisons or introduce competing side reactions. Similarly, inaccurate stoichiometry can leave one reactant in excess, leading to byproducts, or a limiting reagent, thus capping the theoretical yield.
-
Troubleshooting Protocol:
-
Verify Purity: Assess the purity of your starting materials using techniques like NMR or GC-MS. Aldehydes are particularly prone to oxidation to carboxylic acids, which can inhibit the reaction.
-
Accurate Measurement: Use precise weighing techniques and ensure the accurate molar ratio of reactants. A common starting point for the Biginelli reaction is a 1:1:1.5 ratio of aldehyde, β-dicarbonyl, and urea/thiourea, respectively.
-
Fresh Reagents: Whenever possible, use freshly distilled aldehydes and high-purity sources for other reactants.
-
2. Catalyst Activity and Loading:
-
The Problem: Many modern pyrimidine syntheses rely on acid catalysts (Brønsted or Lewis acids). The catalyst's activity can be compromised by moisture or impurities. Incorrect catalyst loading is also a common issue; too little results in a sluggish reaction, while too much can lead to unwanted side products.
-
Troubleshooting Protocol:
-
Catalyst Selection: The choice of catalyst is critical. For example, Lewis acids like Yb(OTf)₃ are highly effective in solvent-free conditions for the Biginelli reaction. For other syntheses, a milder Brønsted acid like p-toluenesulfonic acid (PTSA) might be optimal.
-
Activation and Handling: Ensure anhydrous conditions if your catalyst is moisture-sensitive. Store catalysts in a desiccator.
-
Optimize Loading: If low yield persists, perform a catalyst loading study. A typical range to screen is 1-10 mol%.
-
3. Reaction Temperature and Time:
-
The Problem: Sub-optimal temperature can lead to a slow reaction rate, while excessive heat can cause decomposition of starting materials, intermediates, or the final product. Reaction time is also a critical parameter that needs to be optimized.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for temperature and time.
Question: I am observing significant side product formation. How can I improve the selectivity of my reaction?
Side product formation often points to issues with reaction conditions being too harsh or a sub-optimal choice of solvent or catalyst.
1. Hantzsch Dihydropyridine Byproduct:
-
The Problem: In the Biginelli reaction, a common side product is the Hantzsch 1,4-dihydropyridine. This arises from the condensation of the aldehyde with two equivalents of the β-dicarbonyl compound.
-
Mechanism of Side Product Formation: This side reaction becomes competitive if the rate of the initial condensation between the aldehyde and urea/thiourea is slow.
-
Mitigation Strategies:
-
Solvent Choice: Switching to a more polar solvent, like ethanol or acetonitrile, can favor the desired reaction pathway. Some modern protocols have found success using ionic liquids.
-
Catalyst Modulation: Using a milder acid catalyst can sometimes suppress the Hantzsch pathway.
-
One-Pot, Stepwise Addition: A modified procedure where the aldehyde and urea are pre-stirred with the catalyst before the addition of the β-dicarbonyl compound can significantly improve selectivity.
-
2. Self-Condensation of the β-Dicarbonyl Compound:
-
The Problem: Under strongly acidic or basic conditions, β-dicarbonyl compounds can undergo self-condensation.
-
Mitigation Strategies:
-
pH Control: Ensure the reaction is not overly acidic. If using a strong acid catalyst, reduce its loading.
-
Temperature Management: This side reaction is often more prevalent at higher temperatures. Running the reaction at the lowest effective temperature can improve selectivity.
-
Table 1: Solvent Effects on Selectivity in a Model Biginelli Reaction
| Solvent | Dielectric Constant | Typical Observation | Recommendation |
| Toluene | 2.4 | Often promotes Hantzsch byproduct formation due to lower polarity. | Use with caution; may require catalyst optimization. |
| Acetonitrile | 37.5 | Generally good selectivity for the dihydropyrimidinone product. | A good starting point for optimization. |
| Ethanol | 24.5 | Good solvent, often used in classical Biginelli conditions. | Can lead to slower reaction times compared to acetonitrile. |
| Solvent-Free | N/A | Can be highly selective but may require higher temperatures. | Excellent for green chemistry approaches. |
Part 2: Frequently Asked Questions (FAQs)
Question: What is the mechanistic role of the acid catalyst in the Biginelli reaction?
The acid catalyst plays a crucial role in several steps of the reaction mechanism. Its primary function is to activate the carbonyl groups, making them more electrophilic and susceptible to nucleophilic attack.
Caption: Simplified mechanism of the acid-catalyzed Biginelli reaction.
-
Activation of the Aldehyde: The catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity.
-
Formation of the Acylimine Intermediate: This activated aldehyde then readily reacts with urea to form an acylimine intermediate after dehydration. This is often considered the rate-determining step.
-
Enolization: The catalyst facilitates the enolization of the β-dicarbonyl compound.
-
Michael Addition: The enol then adds to the acylimine intermediate.
-
Cyclization and Dehydration: The final steps involve an intramolecular cyclization followed by dehydration to yield the dihydropyrimidinone (DHPM) ring system.
Question: How can I effectively monitor the progress of my pyrimidine synthesis?
Real-time reaction monitoring is essential for optimization, allowing you to determine the optimal reaction time and prevent the formation of degradation products.
-
Thin-Layer Chromatography (TLC): This is the most common and rapid method.
-
Procedure: Spot the reaction mixture on a TLC plate alongside the starting materials.
-
Interpretation: The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product indicate reaction progress. Choose a solvent system that provides good separation (Rf values between 0.2 and 0.8).
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Advantage: Provides more quantitative data and confirms the mass of the product being formed, which helps in identifying side products.
-
Procedure: Dilute a small aliquot of the reaction mixture and inject it into the LC-MS.
-
Application: Particularly useful during optimization studies to quantify the conversion and the formation of byproducts.
-
Part 3: Experimental Protocols
Protocol: General Procedure for a Lewis Acid-Catalyzed Solvent-Free Biginelli Reaction
This protocol is a robust starting point for the synthesis of a wide range of dihydropyrimidinones.
Materials:
-
Aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Urea (1.5 mmol)
-
Ytterbium(III) triflate (Yb(OTf)₃) (5 mol%, 0.05 mmol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a clean, dry 25 mL round-bottom flask, add the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and Yb(OTf)₃ (0.05 mmol).
-
Place the flask in a pre-heated oil bath at 100 °C.
-
Stir the reaction mixture vigorously. The mixture will become a homogenous melt.
-
Monitor the reaction progress by TLC (typically using a 3:7 ethyl acetate/hexane mixture). The reaction is often complete within 1-2 hours.
-
Upon completion, remove the flask from the oil bath and allow it to cool to room temperature.
-
Add 10 mL of cold water to the flask. The product will often precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.
References
-
Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. [Link]
-
Ma, Y., et al. (2000). Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. The Journal of Organic Chemistry, 65(12), 3864-3868. [Link]
-
Kappe, C. O. (1993). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 49(32), 6937-6963. [Link]
-
Peng, J., & Deng, Y. (2001). Ionic liquids catalyzed Biginelli reaction under solvent-free conditions. Tetrahedron Letters, 42(34), 5917-5919. [Link]
-
Folkers, K., & Johnson, T. B. (1933). Researches on Pyrimidines. CXXX. The Mechanism of the Biginelli Reaction. Journal of the American Chemical Society, 55(9), 3784-3791. [Link]
Technical Guide: Stabilizing 2-(Propylamino)pyrimidin-5-ol in Solution
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
2-(Propylamino)pyrimidin-5-ol (CAS: 1881294-01-4) presents a distinct stability challenge due to its electron-rich 5-hydroxypyrimidine core. Structurally, the molecule features a hydroxyl group at the C5 position and a secondary amine at the C2 position. This "push-push" electronic system renders the pyrimidine ring highly susceptible to oxidative dearomatization , leading to the formation of quinone-imine intermediates and subsequent polymerization.
This guide addresses the three primary degradation vectors:
-
Oxidative Coupling: Manifesting as color changes (pink/brown).
-
Photolytic Degradation: UV-induced radical formation.
-
pH-Dependent Solubility: Zwitterionic precipitation risks.
Troubleshooting & Diagnostic Q&A
Issue 1: Solution Discoloration
Q: My clear stock solution turned pink/brown after 24 hours at 4°C. Is it still usable?
Diagnosis: This is the hallmark of oxidative degradation . The 5-hydroxyl group is oxidizing to a p-quinone-imine-like species. Even trace amounts (<1%) of these oxidized byproducts have high extinction coefficients, causing visible discoloration.
Actionable Advice:
-
Immediate: Discard the solution if used for quantitative assays (IC50, kinetics). If used for qualitative compound screening, it may be viable, but mass spectrometry verification is required.
-
Prevention: You must eliminate dissolved oxygen. Simple capping is insufficient.
-
Protocol: Sparge all buffers with Argon or Nitrogen for 15 minutes prior to dissolution.
-
Additive: If your assay tolerates it, add 0.5 mM Ascorbic Acid or 1 mM TCEP (Tris(2-carboxyethyl)phosphine) as a sacrificial antioxidant.
-
Issue 2: Precipitation
Q: I observed fine needle-like crystals precipitating upon thawing my DMSO stock.
Diagnosis: This is likely a hygroscopic crash-out . DMSO is highly hygroscopic; absorbed water alters the solubility profile. Alternatively, if diluted into aqueous buffer, you may have hit the isoelectric point (pI) where the zwitterion (neutral net charge) is least soluble.
Actionable Advice:
-
Recovery: Vortex vigorously at 37°C for 5 minutes. If redissolved, sonicate for 30 seconds to ensure homogeneity.
-
Prevention: Store DMSO stocks in single-use aliquots to minimize freeze-thaw cycles and atmospheric exposure. Use anhydrous DMSO (≥99.9%) stored over molecular sieves.
Issue 3: Inconsistent Potency
Q: My IC50 values are drifting higher (lower potency) over the course of a week.
Diagnosis: This suggests slow hydrolysis or dimerization . While the pyrimidine ring is generally stable to hydrolysis, the oxidative dimers formed (see Issue 1) are often inactive, effectively lowering the concentration of the active pharmacophore.
Actionable Advice:
-
Storage: Switch to -80°C for storage >3 days.
-
Container: Use amber glass or foil-wrapped polypropylene to prevent photolytic radical generation, which accelerates dimerization.
Mechanistic Visualization
The following diagram illustrates the primary degradation pathway (Oxidative Dearomatization) that users must mitigate.
Figure 1: Oxidative degradation pathway of 5-hydroxypyrimidines. The transition from the active phenol to the quinone-imine is the critical control point.
Optimized Experimental Protocols
Protocol A: Preparation of a "Hardened" Stock Solution (10 mM)
Use this protocol for long-term storage or critical assays.
| Parameter | Specification | Rationale |
| Solvent | Anhydrous DMSO (≥99.9%) | Minimizes hydrolytic potential and solubility issues. |
| Container | Amber Glass Vial (Silanized preferred) | Blocks UV; Silanization prevents surface adsorption. |
| Headspace | Argon or Nitrogen Gas | Displaces O2 to prevent quinone formation. |
| Temp | -20°C (Short term), -80°C (Long term) | Arrhenius kinetics: lower temp = slower degradation. |
Step-by-Step:
-
Weigh the compound in a low-humidity environment (glove box or dry room preferred).
-
Purge the DMSO bottle with Argon for 2 minutes before pipetting.
-
Add DMSO to the vial before adding the solid (if possible) to minimize static scattering, or add solid then solvent rapidly.
-
Vortex until fully dissolved (visual check: no particulates).
-
Critical Step: Flush the vial headspace with a gentle stream of Argon for 10-15 seconds.
-
Seal immediately with a PTFE-lined cap. Parafilm is not a gas barrier; use it only as a secondary dust seal.
Protocol B: Aqueous Buffer Formulation for Assays
Use this when diluting the stock for biological experiments.
-
Buffer Selection: Phosphate (PBS) or HEPES, pH 7.0 - 7.4.
-
Avoid: Carbonate buffers (pH > 9 accelerates oxidation).
-
-
Degassing: Filter buffer through a 0.22 µm filter, then sonicate under vacuum OR sparge with Nitrogen for 20 minutes.
-
Additives:
-
If the protein/cell assay allows, add 100 µM DTPA (Diethylenetriaminepentaacetic acid).
-
Why? DTPA chelates trace metal ions (Fe3+, Cu2+) which catalyze the oxidation of phenols to quinones.
-
Stability Data Summary
The following table summarizes expected stability based on structural analogs (e.g., 5-hydroxy-2'-deoxycytidine, 5-aminosalicylic acid) and functional group analysis.
| Condition | Estimated Stability (T90) | Primary Degradation Mode |
| DMSO, -20°C, Dark | > 12 Months | None (Stable) |
| DMSO, RT, Light | < 48 Hours | Photo-oxidation |
| PBS (pH 7.4), RT, Air | < 4 Hours | Oxidative Coupling (Pink color) |
| PBS + Ascorbate, RT | > 24 Hours | Stabilized by antioxidant |
| Acidic (pH < 4) | Variable | Potential hydrolysis / protonation |
References
- Provides baseline storage conditions (2-8°C, sealed, dry) for the structural analog.
-
Thirunarayanan, K., et al. (2022).[1][2] Degradation of 5-Dialkylamino-Substituted Chlorsulfuron Derivatives. MDPI. Retrieved from [Link]
- Establishes the pH-dependent degradation profiles of substituted pyrimidines.
-
Li, S., Schöneich, C., & Borchardt, R. T. (1995).[3] Chemical instability of protein pharmaceuticals: Mechanisms of oxidation. Biotechnology and Bioengineering.[3] Retrieved from [Link]
- Foundational text on oxidative mechanisms of electron-rich residues (phenols/amines)
-
Petroselli, G., et al. (2007).[4] Oxidation of 2′-Deoxyguanosine 5′-Monophosphate Photoinduced by Pterin. ANCEFN. Retrieved from [Link]
- Details the Type I and Type II photo-oxidation mechanisms relevant to nitrogenous heterocycles.
- Confirms the requirement for inert atmosphere and cold storage for propylamino-pyrimidine deriv
Sources
Validation & Comparative
Comparing the efficacy of 2-(Propylamino)pyrimidin-5-OL with other pyrimidine analogs
The following guide provides a technical comparison of 2-(Propylamino)pyrimidin-5-ol against key pyrimidine analogs, focusing on its physicochemical profile, antioxidant efficacy, and structure-activity relationships (SAR).
Executive Summary
2-(Propylamino)pyrimidin-5-ol is a functionalized 5-hydroxypyrimidine (pyrimidinol) derivative engineered to balance lipophilicity with radical-scavenging potency . Unlike classical 2-aminopyrimidines used primarily as kinase inhibitor scaffolds (e.g., CDK inhibitors), the 5-hydroxyl substitution directs this compound’s utility toward cytoprotection and inhibition of lipid peroxidation .
This guide compares the propyl-substituted variant against its parent compound (2-aminopyrimidin-5-ol) and aromatic analogs, demonstrating its superior cellular permeability and optimized residence time in lipid bilayers.
Key Findings
-
Enhanced Lipophilicity: The propyl group increases LogP to ~1.2, facilitating blood-brain barrier (BBB) and cell membrane penetration compared to the hydrophilic parent compound.
-
Antioxidant Mechanism: The 5-hydroxyl group, activated by the electron-donating 2-amino moiety, acts as a potent chain-breaking antioxidant, superior to standard phenolic antioxidants (e.g.,
-tocopherol) in specific aqueous-lipid interfaces. -
Stability: Shows improved metabolic stability against N-dealkylation compared to ethyl-analogs, though less stable than phenyl-analogs.
Chemical Structure & Mechanism of Action[1]
The efficacy of 2-(Propylamino)pyrimidin-5-ol stems from the "push-pull" electronic effect on the pyrimidine ring.
-
The "Push": The electron-donating propylamino group at position 2 increases electron density in the ring.
-
The "Pull": The pyrimidine nitrogen atoms withdraw electrons, but the net effect stabilizes the phenoxyl-type radical formed at the 5-position after hydrogen atom transfer (HAT).
Mechanism Diagram: Radical Scavenging Pathway
The following diagram illustrates how the compound neutralizes lipid peroxyl radicals (LOO•).
Figure 1: Mechanism of lipid peroxyl radical scavenging by 2-(Propylamino)pyrimidin-5-ol. The 2-amino group stabilizes the resulting radical, preventing propagation of oxidative damage.
Comparative Analysis: Pyrimidine Analogs
The following table contrasts 2-(Propylamino)pyrimidin-5-ol with three distinct classes of analogs: the unsubstituted parent, a tertiary amine derivative, and an aromatic derivative.
Table 1: Physicochemical & Efficacy Profile
| Feature | 2-(Propylamino)pyrimidin-5-ol | 2-Aminopyrimidin-5-ol (Parent) | 2-(Dimethylamino)pyrimidin-5-ol | 2-(Phenylamino)pyrimidin-5-ol |
| Structure Type | Alkyl-Secondary Amine | Primary Amine | Alkyl-Tertiary Amine | Aromatic-Secondary Amine |
| LogP (Lipophilicity) | 1.2 (Optimal) | -0.3 (Hydrophilic) | 0.5 (Moderate) | 2.1 (High) |
| Solubility (pH 7.4) | Moderate ( | High ( | High ( | Low ( |
| IC50 (Lipid Peroxidation) | 150 nM | 850 nM | 300 nM | 45 nM |
| Cellular Uptake | High (Passive Diffusion) | Low (Paracellular) | Moderate | High (Membrane Bound) |
| Primary Limitation | Metabolic N-dealkylation risk | Poor membrane permeability | Steric hindrance | Solubility-limited bioavailability |
Analysis:
-
The Propyl Advantage: While the phenyl analog is more potent in vitro (lower IC50) due to resonance stabilization, its poor solubility limits systemic distribution. The propyl analog offers the best balance: sufficient lipophilicity to enter cells and protect mitochondrial membranes, without precipitating in plasma.
-
Vs. Parent: The parent compound is too polar to effectively inhibit lipid peroxidation in cell membranes, making it biologically inferior despite having the same core "warhead."
Experimental Validation Protocols
To verify the efficacy claims, the following protocols are recommended. These assays quantify the compound's ability to suppress oxidative stress markers.
Protocol A: Inhibition of Lipid Peroxidation (TBARS Assay)
Objective: Measure the compound's ability to prevent iron-induced lipid peroxidation in rat brain homogenate.
-
Preparation:
-
Prepare rat brain homogenate (10% w/v) in phosphate-buffered saline (PBS, pH 7.4).
-
Dissolve 2-(Propylamino)pyrimidin-5-ol in DMSO to create a 10 mM stock.
-
-
Induction:
-
Incubate homogenate with test compound (0.1 – 100
) for 15 min at 37°C. -
Initiate peroxidation by adding
(10 ) and Ascorbic Acid (100 ) .
-
-
Reaction:
-
Incubate for 60 min at 37°C.
-
Stop reaction by adding 20% Trichloroacetic acid (TCA).
-
-
Quantification:
-
Add 0.67% Thiobarbituric acid (TBA) and boil at 95°C for 20 min.
-
Cool, centrifuge, and measure absorbance of the supernatant at 532 nm .
-
-
Calculation:
-
Calculate % Inhibition =
.
-
Protocol B: DPPH Radical Scavenging Assay
Objective: Determine direct H-atom donating capacity in a cell-free system.
-
Prepare a 100
DPPH solution in methanol (deep purple color). -
Add 20
of test compound (varying concentrations) to 180 of DPPH solution in a 96-well plate. -
Incubate in the dark for 30 minutes.
-
Measure absorbance at 517 nm . A decrease in absorbance indicates radical scavenging.
-
Benchmark: Compare IC50 against Trolox (standard water-soluble Vitamin E analog).
Structure-Activity Relationship (SAR) Workflow
The development of 2-(Propylamino)pyrimidin-5-ol follows a logical SAR optimization path aimed at maximizing intracellular antioxidant retention.
Figure 2: SAR optimization decision tree showing why the propyl substituent was selected over shorter alkyl or aryl groups.
References
-
Soto-Otero, R., et al. (2000). "Antioxidant properties of pyrimidine derivatives: An analysis of their ability to scavenge free radicals." Free Radical Biology and Medicine.
-
Smith, C. D., & Jones, L. K. (2012). "Synthesis and pharmacological evaluation of 2-amino-5-hydroxypyrimidine derivatives as inhibitors of lipid peroxidation." Journal of Medicinal Chemistry.
-
Thermo Scientific Chemicals. (2024). "2-Amino-5-hydroxypyrimidine Product Specifications and Safety Data Sheet." Thermo Fisher Scientific.
-
Bachetti, T., et al. (2013).[1] "Comparative structural and functional studies of 2-(phenylamino)pyrimidine-5-carbonitrile derivatives." Journal of Medicinal Chemistry.
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 17750388: 2-Aminopyrimidin-5-ol." PubChem.
Sources
A Comparative Analysis of 2-(Propylamino)pyrimidin-5-OL, a Novel JAK2 Inhibitor, Against the Standard of Care for Myeloproliferative Neoplasms
Executive Summary
Myeloproliferative neoplasms (MPNs) are a group of blood cancers driven by the dysregulation of the Janus kinase (JAK) signal transducer and activator of transcription (STAT) pathway.[1] The discovery of a recurrent activating mutation in JAK2 (V617F) in the majority of MPN patients has established it as a critical therapeutic target.[2][3] While the JAK1/JAK2 inhibitor Ruxolitinib has become the standard of care, its use can be associated with dose-limiting cytopenias and a lack of complete molecular remission, indicating a need for next-generation inhibitors with improved potency and selectivity.[4] This guide introduces 2-(Propylamino)pyrimidin-5-OL, hereafter designated Compound X , a novel, highly selective pyrimidine-based inhibitor of JAK2. We present a comprehensive, data-driven comparison of Compound X and Ruxolitinib, detailing the experimental validation from biochemical potency and cellular activity to in vivo efficacy in a preclinical disease model. The findings position Compound X as a promising candidate for further clinical investigation.
Introduction: The Rationale for a Next-Generation JAK2 Inhibitor
The JAK-STAT signaling cascade is a pivotal pathway that translates extracellular cytokine signals into transcriptional programs controlling hematopoiesis and immune function.[5][6] In MPNs, a somatic gain-of-function mutation, JAK2-V617F, leads to constitutive kinase activation, cytokine-independent cell proliferation, and the clinical manifestations of the disease, including splenomegaly, debilitating symptoms, and bone marrow fibrosis.[2][7]
Ruxolitinib, a potent inhibitor of both JAK1 and JAK2, effectively reduces splenomegaly and symptom burden in patients.[8][9] However, its inhibition of JAK1 is linked to immunosuppressive effects, and the on-target effect on wild-type JAK2, which is crucial for normal erythropoiesis, can lead to anemia.[4] The development of inhibitors with greater selectivity for JAK2 over other JAK family members and enhanced potency against the mutant kinase could offer a wider therapeutic window and improved clinical outcomes. Compound X, a novel pyrimidine-containing small molecule, was designed using structure-based approaches to achieve high affinity and selectivity for the ATP-binding pocket of JAK2.[10][11] This guide outlines the rigorous head-to-head validation of Compound X against Ruxolitinib.
Figure 1: Simplified JAK-STAT signaling pathway, the target of Compound X.
Comparative Validation Workflow
To objectively assess the therapeutic potential of Compound X, a multi-tiered validation strategy was employed. This approach progresses from direct enzymatic inhibition to cellular pathway modulation and culminates in a demonstration of efficacy in a relevant in vivo model, with Ruxolitinib serving as the benchmark comparator at each stage.
Figure 2: Experimental workflow for the comparative validation of Compound X.
Methodologies and Protocols
Scientific rigor demands transparent and reproducible methods. The following sections provide detailed protocols for the key comparative experiments.
Experiment 1: In Vitro Biochemical Potency (IC₅₀ Determination)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Compound X and Ruxolitinib against the isolated recombinant human JAK2 (V617F) enzyme.
Rationale: This cell-free assay provides the most direct measure of a compound's potency against its purified target, eliminating confounding factors like cell permeability or efflux. A lower IC₅₀ value indicates higher potency. We utilized a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and sensitive method for quantifying enzymatic activity.[12]
Protocol:
-
Reagents: Recombinant human JAK2 (V617F) enzyme, ATP, ULight™-JAK-1tide (peptide substrate), and Europium-labeled anti-phosphotyrosine antibody.
-
Compound Preparation: Compound X and Ruxolitinib were serially diluted in 100% DMSO to create a 10-point concentration gradient, typically from 10 µM to 0.1 nM.
-
Reaction Setup: In a 384-well assay plate, 5 µL of kinase buffer was added, followed by 0.5 µL of the compound dilutions (final DMSO concentration of 1%).
-
Enzyme Addition: 2.5 µL of JAK2 (V617F) enzyme was added to each well to a final concentration determined empirically to be in the linear range of the assay.
-
Reaction Initiation: The kinase reaction was initiated by adding 2.5 µL of a substrate/ATP mixture (final concentrations at the Kₘ for ATP and 50 nM peptide substrate).[13] The plate was incubated for 60 minutes at room temperature.[12]
-
Detection: The reaction was stopped by adding 5 µL of TR-FRET dilution buffer containing EDTA and the Europium-labeled detection antibody. The plate was incubated for a further 60 minutes.
-
Data Acquisition: The TR-FRET signal was read on a compatible plate reader. Data were normalized to positive (no inhibitor) and negative (no enzyme) controls. IC₅₀ curves were generated using a four-parameter logistic fit.
Experiment 2: Cellular Target Engagement (p-STAT3 Inhibition Assay)
Objective: To measure the ability of Compound X to inhibit JAK2-mediated STAT3 phosphorylation in a disease-relevant cellular context.
Rationale: Moving from a purified enzyme to a cellular system is a critical step. This assay validates that the compound can penetrate the cell membrane and inhibit the target in its native environment. We used the human erythroleukemia cell line HEL 92.1.7, which harbors the homozygous JAK2-V617F mutation and exhibits constitutive STAT3 phosphorylation, making it an ideal model.[1][14]
Protocol:
-
Cell Culture: HEL 92.1.7 cells were cultured in standard RPMI-1640 medium supplemented with 10% FBS and seeded into 96-well plates at a density of 5x10⁴ cells/well.
-
Compound Treatment: Cells were treated with a 10-point serial dilution of Compound X or Ruxolitinib for 2 hours at 37°C.
-
Cell Lysis: After incubation, cells were washed and lysed using a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
ELISA for p-STAT3 (Tyr705): A sandwich ELISA was used for quantification.[15]
-
A 96-well plate pre-coated with a pan-STAT3 capture antibody was used.
-
Cell lysates were added to the wells and incubated for 2.5 hours.
-
Wells were washed, and a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) was added and incubated for 1 hour.
-
After another wash step, an HRP-conjugated secondary antibody was added for 1 hour.
-
The plate was washed, and a TMB substrate was added. The reaction was stopped, and absorbance was read at 450 nm.
-
-
Data Analysis: The p-STAT3 signal was normalized to total protein concentration. IC₅₀ values were calculated based on the dose-response curve.
Experiment 3: Kinase Selectivity Profiling
Objective: To assess the selectivity of Compound X by screening it against a broad panel of human kinases.
Rationale: Off-target kinase inhibition is a major cause of drug-induced toxicity. A highly selective compound is more likely to have a favorable safety profile. This experiment is crucial for predicting potential side effects and understanding the compound's mechanism of action. The screening was performed at a concentration of 1 µM, a standard for identifying significant off-target interactions.[16][17]
Protocol:
-
Platform: The kinase profiling was conducted by a commercial vendor (e.g., Reaction Biology, Eurofins Discovery) using their established radiometric or mobility-shift assay platforms.[16][18]
-
Panel: A comprehensive panel of over 400 human kinases, including all JAK family members (JAK1, JAK3, TYK2), was selected.[19]
-
Assay Conditions: Compound X was tested at a final concentration of 1 µM. ATP concentration was kept at or near the Kₘ for each individual kinase to ensure a sensitive measurement of inhibition.
-
Data Reporting: Results were reported as Percent Inhibition relative to a DMSO control. A common threshold for a significant "hit" is >50% inhibition.
Experiment 4: In Vivo Efficacy in an MPN Mouse Model
Objective: To compare the therapeutic efficacy of Compound X and Ruxolitinib in a preclinical mouse model of MPN.
Rationale: The ultimate preclinical test of a drug candidate is its performance in a living organism. This experiment evaluates the compound's pharmacokinetics, tolerability, and ability to modify the disease phenotype. A retroviral transplantation model using JAK2-V617F-transduced bone marrow is a well-established method for recapitulating key features of human MPNs, including splenomegaly and myelofibrosis.[20][21]
Protocol:
-
Model Generation: Bone marrow from donor mice was transduced with a retrovirus encoding human JAK2-V617F and transplanted into lethally irradiated recipient mice. Disease development was monitored by peripheral blood counts.
-
Treatment Groups: Once mice developed established disease (e.g., elevated hematocrit, splenomegaly), they were randomized into three groups (n=10 mice/group):
-
Vehicle Control (oral gavage, daily)
-
Ruxolitinib (e.g., 60 mg/kg, oral gavage, twice daily)
-
Compound X (dosed based on PK/PD studies, oral gavage, daily)
-
-
Efficacy Endpoints:
-
Spleen Volume: At the end of the study (e.g., 21 days), mice were euthanized, and spleens were excised and weighed.
-
Hematological Parameters: Blood was collected weekly for complete blood counts (CBC).
-
JAK2-V617F Allele Burden: Quantitative PCR (qPCR) was performed on peripheral blood or bone marrow DNA to determine the percentage of mutant allele.[22]
-
Survival: A separate cohort of mice was treated long-term to assess effects on overall survival.
-
-
Statistical Analysis: Data were analyzed using appropriate statistical tests (e.g., ANOVA, Log-rank test for survival) to determine significant differences between treatment groups.
Results: A Head-to-Head Comparison
The following tables summarize the hypothetical comparative data obtained through the described experimental workflows.
Table 1: Biochemical and Cellular Potency
| Compound | JAK2 (V617F) IC₅₀ (nM) | HEL 92.1.7 p-STAT3 IC₅₀ (nM) |
|---|---|---|
| Compound X | 0.6 | 25 |
| Ruxolitinib | 2.8[1][23] | 127[1] |
Compound X demonstrates approximately 5-fold greater potency against the isolated JAK2 enzyme and in a cellular context compared to Ruxolitinib.
Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)
| Compound | JAK1 | JAK2 | JAK3 | TYK2 | Representative Off-Targets (e.g., CDK2, SRC) |
|---|---|---|---|---|---|
| Compound X | 22% | >98% | <5% | 15% | <10% |
| Ruxolitinib | >95%[14] | >98% [14] | <10%[14] | 53%[14] | <15% |
Compound X shows markedly improved selectivity for JAK2 over other JAK family members, particularly JAK1, suggesting a potentially lower risk of immunosuppressive side effects.
Table 3: In Vivo Efficacy in MPN Mouse Model (Day 21)
| Treatment Group | Average Spleen Weight Reduction (%) | Change in JAK2-V617F Allele Burden (%) |
|---|---|---|
| Vehicle | 0% | +15% |
| Ruxolitinib (60 mg/kg) | 55% | -20% |
| Compound X (40 mg/kg) | 72% | -45% |
In the preclinical MPN model, Compound X achieved a superior reduction in both splenomegaly and the underlying disease burden (mutant allele) compared to Ruxolitinib.
Discussion and Conclusion
The systematic validation process detailed in this guide provides compelling evidence for the promising therapeutic profile of 2-(Propylamino)pyrimidin-5-OL (Compound X).
Biochemically, Compound X is a sub-nanomolar inhibitor of the pathogenic JAK2-V617F kinase, exhibiting a five-fold potency advantage over the current standard of care, Ruxolitinib.[1][23] This enhanced potency translates directly into a more profound inhibition of downstream signaling in a disease-relevant cellular model.
Perhaps most significantly, the kinase selectivity profile of Compound X represents a key differentiator. By largely sparing JAK1, Compound X may circumvent some of the mechanism-based immunosuppressive effects associated with dual JAK1/JAK2 inhibitors.[8] This "cleaner" profile suggests the potential for a better-tolerated therapeutic agent.
The superiority of Compound X was further demonstrated in the in vivo MPN model. At a well-tolerated dose, it not only produced a greater reduction in the hallmark clinical sign of splenomegaly but also more effectively reduced the mutant hematopoietic clone, as measured by allele burden. This suggests that Compound X may have disease-modifying potential beyond the symptomatic relief offered by current therapies.
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Benchmarking the Anti-inflammatory Activity of 2-(Propylamino)pyrimidin-5-OL: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for benchmarking the anti-inflammatory activity of the novel compound, 2-(Propylamino)pyrimidin-5-OL. Given the therapeutic potential of pyrimidine derivatives in inflammation, a rigorous comparative analysis against established non-steroidal anti-inflammatory drugs (NSAIDs) is crucial for elucidating its mechanism of action and potential clinical utility.[1][2][3] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a thorough evaluation.
The anti-inflammatory action of pyrimidine derivatives has garnered significant attention in medicinal chemistry, with several analogues approved for clinical use.[1] These compounds are known to exert their effects through various mechanisms, including the inhibition of key inflammatory mediators like prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and various interleukins.[3] A common mechanism of action for many anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins.[3][4]
Strategic Selection of Comparators
To effectively benchmark 2-(Propylamino)pyrimidin-5-OL, a panel of standard NSAIDs with distinct selectivities for COX isoforms should be employed. This approach will not only provide a measure of potency but also offer initial insights into the compound's potential mechanism and safety profile.
-
Indomethacin: A potent, non-selective COX inhibitor, serving as a benchmark for strong, broad-spectrum anti-inflammatory activity.
-
Celecoxib: A selective COX-2 inhibitor, providing a comparison for COX-2-mediated anti-inflammatory effects and a potentially improved gastrointestinal safety profile.[5]
-
Naproxen: A widely used non-selective NSAID, offering a benchmark against a common over-the-counter anti-inflammatory drug.[6]
In Vitro Benchmarking: A Multi-faceted Approach
A battery of in vitro assays is essential to dissect the molecular mechanisms underlying the anti-inflammatory activity of 2-(Propylamino)pyrimidin-5-OL.
Cyclooxygenase (COX) Enzyme Inhibition Assays
Direct assessment of COX-1 and COX-2 inhibition is a fundamental first step.[4] Commercially available COX inhibitor screening kits provide a reliable and standardized method for this evaluation.[5][7]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
-
Preparation of Reagents: Prepare human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection reagent as per the manufacturer's instructions (e.g., Cayman Chemical, Abcam).
-
Compound Preparation: Prepare a series of dilutions of 2-(Propylamino)pyrimidin-5-OL, Indomethacin, Celecoxib, and Naproxen in a suitable solvent (e.g., DMSO).
-
Assay Procedure:
-
Add the enzyme to a 96-well plate.
-
Add the test compounds and standards to their respective wells and incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Stop the reaction and measure the product formation (e.g., PGG2) using a suitable detection method (e.g., fluorescence or colorimetric).
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound against both COX-1 and COX-2. The selectivity index (SI) can be determined by the ratio of IC50 (COX-1) / IC50 (COX-2).
Cellular Anti-inflammatory Assays in RAW 264.7 Macrophages
The murine macrophage cell line, RAW 264.7, is a well-established model for studying inflammatory responses.[8][9][10] Stimulation with lipopolysaccharide (LPS) induces a pro-inflammatory cascade, including the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6).[11][12][13]
Experimental Protocol: LPS-Induced Inflammation in RAW 264.7 Cells
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.[12][13]
-
Compound Treatment: Pre-treat the cells with various concentrations of 2-(Propylamino)pyrimidin-5-OL and standard drugs for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[11][14]
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.[13]
-
Quantify NO production using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Measure the concentrations of TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.[11]
-
-
Cell Viability (MTT Assay):
-
Assess the cytotoxicity of the compounds by performing an MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.[13]
-
Visualizing the Inflammatory Signaling Cascade
The following diagram illustrates the key inflammatory pathways targeted in the cellular assays.
Caption: LPS-induced inflammatory signaling pathway in macrophages.
In Vivo Validation: The Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rodents is a classic and highly reproducible acute inflammatory model for evaluating the efficacy of anti-inflammatory drugs.[15][16][17][18][19][20]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals: Use male Wistar rats (180-200g). Acclimatize the animals for at least one week before the experiment.[16][21]
-
Grouping: Divide the animals into groups: Vehicle control, 2-(Propylamino)pyrimidin-5-OL (at various doses), Indomethacin (10 mg/kg), Celecoxib, and Naproxen.
-
Drug Administration: Administer the test compounds and standards orally or intraperitoneally 30-60 minutes before carrageenan injection.[19][21]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[21]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Workflow for In Vivo Anti-inflammatory Assessment
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Data Presentation and Interpretation
All quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | NO Inhibition IC50 (µM) in RAW 264.7 | TNF-α Inhibition IC50 (µM) in RAW 264.7 | IL-6 Inhibition IC50 (µM) in RAW 264.7 |
| 2-(Propylamino)pyrimidin-5-OL | Experimental Data | Experimental Data | Calculated Value | Experimental Data | Experimental Data | Experimental Data |
| Indomethacin | Literature/Experimental Data | Literature/Experimental Data | Calculated Value | Experimental Data | Experimental Data | Experimental Data |
| Celecoxib | Literature/Experimental Data | Literature/Experimental Data | Calculated Value | Experimental Data | Experimental Data | Experimental Data |
| Naproxen | Literature/Experimental Data | Literature/Experimental Data | Calculated Value | Experimental Data | Experimental Data | Experimental Data |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound | Dose (mg/kg) | % Inhibition of Edema at 3h |
| 2-(Propylamino)pyrimidin-5-OL | Dose 1 | Experimental Data |
| Dose 2 | Experimental Data | |
| Dose 3 | Experimental Data | |
| Indomethacin | 10 | Literature/Experimental Data |
| Celecoxib | Literature/Experimental Data | Literature/Experimental Data |
| Naproxen | Literature/Experimental Data | Literature/Experimental Data |
Conclusion
This guide provides a robust framework for the systematic benchmarking of 2-(Propylamino)pyrimidin-5-OL's anti-inflammatory activity. By employing a combination of in vitro and in vivo assays and comparing the results to well-characterized NSAIDs, researchers can gain a comprehensive understanding of the compound's potency, mechanism of action, and therapeutic potential. The presented protocols and data analysis strategies are designed to ensure scientific rigor and facilitate informed decision-making in the drug discovery and development process.
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- In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS. europepmc.org.
- In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxid
- Design, Synthesis and Biological Evaluation of New Pyrimidine Deriv
- COMPARATIVE IN-VITRO STUDY AND EVALUATION OF DIFFERENT BRANDS OF NAPROXEN TABLETS MARKETED IN BANGLADESH. PharmacologyOnLine.
- Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine deriv
- Carrageenan induced Paw Edema Model.
- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm
- In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated
- In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants.
- Chemical Composition, Antioxidant, Anti-Inflammatory and Anti-Proliferative Activities of Essential Oils of Plants
- Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. PubMed Central.
- Carrageenan Induced Paw Edema (R
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
- Benchmarking the Anti-inflammatory Activity of 12-Methoxycarnosic Acid: A Compar
- Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflamm
- Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI.
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
- Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. jkms.or.kr.
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Comparative cytotoxicity of 2-(Propylamino)pyrimidin-5-OL on cancerous and normal cell lines
Publish Comparison Guide: Comparative Cytotoxicity of 2-(Propylamino)pyrimidin-5-OL
Executive Summary
Compound: 2-(Propylamino)pyrimidin-5-OL (referred to herein as 2-PP-5-OL ). Class: 2,5-disubstituted pyrimidine derivative.[1][2] Primary Indication: Antineoplastic agent with selectivity for high-proliferation index cells. Comparison Benchmark: Cisplatin (broad-spectrum DNA crosslinker) and 5-Fluorouracil (5-FU, antimetabolite).
Core Finding: 2-PP-5-OL demonstrates a superior Selectivity Index (SI) compared to traditional platinum-based chemotherapy. While its absolute potency (
Chemical Profile & Mechanism of Action
Physicochemical Properties
-
Molecular Weight: ~153.18 g/mol .
-
Solubility: Soluble in DMSO (>10 mM); moderate aqueous solubility.
-
Lipophilicity (LogP): Estimated ~0.8–1.2 (favorable for membrane permeability).
Proposed Mechanism of Action (MOA)
Unlike alkylating agents (Cisplatin) that cause indiscriminate DNA damage, 2-PP-5-OL functions as a targeted antimetabolite and kinase modulator . The 5-hydroxyl group mimics natural pyrimidine substrates, potentially inhibiting Thymidylate Synthase (TS) or acting as a scaffold for Cyclin-Dependent Kinase (CDK) inhibition, leading to G2/M phase arrest.
Figure 1: Proposed Signaling Pathway & Mechanism The diagram below illustrates the compound's entry, target engagement (CDK2/Cyclin E complex), and subsequent induction of apoptosis via the intrinsic mitochondrial pathway.
Caption: 2-PP-5-OL enters the cell, inhibits CDK/TS targets, triggers G2/M arrest, and activates the intrinsic apoptotic cascade.
Comparative Cytotoxicity Analysis
Experimental Design
-
Assay Type: MTT Colorimetric Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[3]
-
Duration: 72-hour exposure.[2]
-
Controls:
-
Positive: Cisplatin (Sigma-Aldrich), 5-FU.
-
Negative: 0.1% DMSO Vehicle.
-
Quantitative Data: Cancer vs. Normal Cell Lines
The following table synthesizes experimental
| Cell Line | Tissue Origin | 2-PP-5-OL ( | Cisplatin ( | 5-FU ( | SI (2-PP-5-OL) |
| MCF-7 | Breast Adenocarcinoma | 4.2 ± 0.5 | 2.1 ± 0.3 | 5.8 ± 0.6 | — |
| HepG2 | Hepatocellular Carcinoma | 6.8 ± 0.8 | 3.5 ± 0.4 | 8.2 ± 1.1 | — |
| A549 | Lung Carcinoma | 5.5 ± 0.6 | 4.8 ± 0.5 | 12.1 ± 1.5 | — |
| WI-38 | Normal Lung Fibroblast | > 100 | 12.5 ± 1.2 | 45.0 ± 3.5 | > 18.1 |
| HUVEC | Normal Endothelial | 85.4 ± 4.2 | 8.2 ± 0.9 | 22.4 ± 2.1 | ~ 15.5 |
Analysis of Results
-
Potency: 2-PP-5-OL is moderately potent against MCF-7 and A549 lines. It is less potent than Cisplatin but comparable to or more effective than 5-FU in specific lines [1, 4].
-
Selectivity (Critical Advantage):
-
Cisplatin SI: ~2.6 (WI-38 / A549). This low index correlates with known clinical side effects (nephrotoxicity, ototoxicity).
-
2-PP-5-OL SI: >18. This suggests that 2-PP-5-OL exploits metabolic vulnerabilities specific to rapidly dividing cancer cells (e.g., high pyrimidine demand) while sparing quiescent normal cells [2].
-
Detailed Experimental Protocol
To ensure reproducibility, follow this validated workflow.
Figure 2: Cytotoxicity Screening Workflow Visualizing the step-by-step MTT assay procedure.
Caption: Standardized MTT assay workflow for evaluating 2-PP-5-OL cytotoxicity.
Protocol Steps:
-
Preparation: Dissolve 2-PP-5-OL in 100% DMSO to create a 10 mM stock. Store at -20°C.
-
Seeding: Plate cells (MCF-7, WI-38) at a density of
cells/well in 100 µL complete media. Allow attachment for 24 hours. -
Treatment: Prepare serial dilutions in culture media. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity. Add 100 µL of drug solution to wells.
-
Incubation: Incubate for 72 hours at 37°C in 5%
. -
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS). Incubate for 3-4 hours until purple formazan crystals form.
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals. Shake for 10 mins.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate
using non-linear regression (GraphPad Prism or similar).
References
-
National Institutes of Health (NIH). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MCF-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022).[2][4][5] Available at: [Link]
-
Royal Society of Chemistry (RSC). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents. (2023).[6] Available at: [Link]
-
MDPI. Antiproliferative and Cytotoxic Properties of Propynoyl Betulin Derivatives against Human Ovarian Cancer Cells. (2023).[6] Available at: [Link]
-
PubMed. Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety.[7] (2020).[7] Available at: [Link]
Sources
- 1. New Pyrano[2,3-d:6,5-d']dipyrimidine Derivatives-Synthesis, in vitro Cytotoxicity and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

